molecular formula C97H124N20O31S B549240 Little gastrin I CAS No. 10047-33-3

Little gastrin I

Katalognummer: B549240
CAS-Nummer: 10047-33-3
Molekulargewicht: 2098.2 g/mol
InChI-Schlüssel: GKDWRERMBNGKCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gastrin-17 is one of the primary forms of gastrin that is a 17-membered peptide consisting of Glp, Gly, Pro, Trp, Leu, Glu, Glu, Glu, Glu, Glu, Ala, Tyr, Gly, Trp, Met, Asp and Phe-NH2 residues joined in sequence. It has a role as an antineoplastic agent.

Eigenschaften

IUPAC Name

5-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[2-[[3-(1H-indol-3-yl)-2-[[1-[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H124N20O31S/c1-49(2)39-68(114-95(146)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(148)73-19-12-37-117(73)76(121)48-102-85(136)60-24-30-74(119)104-60)93(144)110-65(29-35-81(130)131)91(142)109-64(28-34-80(128)129)90(141)108-63(27-33-79(126)127)89(140)107-62(26-32-78(124)125)88(139)106-61(25-31-77(122)123)87(138)103-50(3)84(135)113-69(41-52-20-22-55(118)23-21-52)86(137)101-47-75(120)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(145)111-66(36-38-149-4)92(143)115-72(44-82(132)133)96(147)112-67(83(98)134)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100,118H,12,19,24-44,47-48H2,1-4H3,(H2,98,134)(H,101,137)(H,102,136)(H,103,138)(H,104,119)(H,105,120)(H,106,139)(H,107,140)(H,108,141)(H,109,142)(H,110,144)(H,111,145)(H,112,147)(H,113,135)(H,114,146)(H,115,143)(H,116,148)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDWRERMBNGKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H124N20O31S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2098.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10047-33-3
Record name Gastrin-17 human
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010047333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Molecular Blueprint of Gastrin-ECL Cell Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The intricate interplay between the peptide hormone gastrin and the gastric enterochromaffin-like (ECL) cell represents a cornerstone of gastric acid physiology and a focal point for understanding both normal digestive processes and pathological states, including neuroendocrine tumor development. This technical guide provides a deep dive into the mechanism of action of Little gastrin I (G-17) on ECL cells, tailored for researchers, scientists, and drug development professionals. Our exploration will eschew rigid templates in favor of a narrative that follows the scientific logic of discovery, from receptor engagement to cellular response, underpinned by field-proven experimental insights.

Introduction: The Gastrin-ECL Cell Axis

The regulation of gastric acid secretion is a finely tuned process orchestrated by a triumvirate of key signaling molecules: acetylcholine, histamine, and gastrin.[1] Gastrin, primarily secreted by G-cells in the gastric antrum, is a pivotal hormonal regulator. While several forms of gastrin exist, this guide will focus on the most abundant and potent form, Little gastrin I (G-17).[2] The primary target of circulating G-17 is the ECL cell, a specialized neuroendocrine cell residing in the oxyntic mucosa of the stomach.[1][3] These cells are the principal source of histamine involved in the stimulation of gastric acid secretion from parietal cells.[2] Beyond its secretagogue function, gastrin exerts a profound trophic effect on the gastric mucosa, with the ECL cell being a primary target of this growth-promoting activity.[3][4] Understanding the molecular mechanisms that govern the gastrin-ECL cell interaction is therefore critical for deciphering gastric physiology and developing therapeutic interventions for related pathologies.

The Core Mechanism: From Receptor Binding to Cellular Response

The action of Little gastrin I on ECL cells is initiated by its binding to a specific cell surface receptor, the cholecystokinin 2 receptor (CCK2R), a G-protein coupled receptor (GPCR).[5] This interaction triggers a cascade of intracellular events culminating in two primary physiological outcomes: the acute release of histamine and the long-term regulation of cell proliferation and gene expression.

Receptor Engagement and G-Protein Activation

Little gastrin I binds to the CCK2R with high affinity. This binding event induces a conformational change in the receptor, facilitating its coupling to and activation of the heterotrimeric G-protein, Gq.[6] This initiates the canonical Gq signaling pathway, a central axis in the cellular response to gastrin.

The Phospholipase C/Inositol Trisphosphate Pathway and Calcium Mobilization

Activated Gαq stimulates the membrane-bound enzyme phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER), which functions as an intracellular calcium store.[6] This binding opens the IP3R calcium channel, leading to a rapid and transient increase in cytosolic free calcium concentration ([Ca2+]i) due to the release of calcium from the ER.[5] This initial spike is followed by a sustained phase of elevated [Ca2+]i, which is dependent on the influx of extracellular calcium through plasma membrane channels.[6]

The following diagram illustrates the initial signaling cascade:

Gq_Signaling G17 Little Gastrin I (G-17) CCK2R CCK2R G17->CCK2R Binds Gq Gq CCK2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 DAG PIP2->IP3_DAG IP3R IP3R IP3_DAG:f0->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_cyto ↑ [Ca2+]i Ca_ER Ca2+ IP3R->Ca_cyto Releases Ca2+

Caption: Initial Gastrin Signaling Cascade in ECL Cells.

Downstream Effectors of Calcium and DAG

The elevation of intracellular calcium and the generation of DAG activate downstream effector proteins that mediate the physiological responses of the ECL cell.

  • Histamine Secretion: The increase in [Ca2+]i is a primary trigger for the exocytosis of histamine-containing vesicles.[6] Calcium influx through both L-type and N-type voltage-gated calcium channels contributes to this process.[7] DAG, in concert with calcium, activates Protein Kinase C (PKC), which also plays a crucial role in promoting histamine release.[6]

  • Gene Expression and Proliferation: The trophic effects of gastrin are mediated by signaling pathways that extend to the nucleus. The DAG-PKC axis can activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.[4] Phosphorylated ERK (pERK) can then translocate to the nucleus and phosphorylate transcription factors, leading to the expression of genes involved in cell proliferation and function, such as histidine decarboxylase (HDC), the enzyme responsible for histamine synthesis.[2]

The following diagram illustrates the downstream signaling pathways leading to histamine release and proliferation:

Downstream_Signaling Ca_cyto ↑ [Ca2+]i PKC PKC Ca_cyto->PKC Co-activates Histamine_Vesicles Histamine Vesicles Ca_cyto->Histamine_Vesicles Triggers DAG DAG DAG->PKC Activates PKC->Histamine_Vesicles Promotes ERK_pathway ERK Pathway PKC->ERK_pathway Activates Ca_channels L-type & N-type Ca2+ Channels Ca_channels->Ca_cyto Ca2+ Influx Histamine_Release Histamine Release Histamine_Vesicles->Histamine_Release Exocytosis pERK pERK ERK_pathway->pERK Nucleus Nucleus pERK->Nucleus Translocates to Transcription_Factors Transcription Factors pERK->Transcription_Factors Phosphorylates Gene_Expression ↑ Gene Expression (e.g., HDC) Transcription_Factors->Gene_Expression Induces Proliferation Cell Proliferation Gene_Expression->Proliferation Leads to

Caption: Downstream Effects of Gastrin Signaling in ECL Cells.

Quantitative Analysis of Gastrin's Actions

The effects of Little gastrin I on ECL cells are concentration-dependent. The following table summarizes key quantitative parameters reported in the literature.

ParameterAgonist/AntagonistValueCell SystemReference
Histamine Release (EC50) Little Gastrin I (G-17)4 x 10-11 MPrimary rat ECL cells[8]
Histamine Release (IC50) L-365,260 (CCK2R Antagonist)2 x 10-8 MPrimary rat ECL cells[8]
HDC Activity (EC50) Little Gastrin I (G-17)1 x 10-10 MPrimary rat ECL cells[8]
DNA Synthesis (EC50) Little Gastrin I (G-17)1.7 x 10-12 MPrimary rat ECL cells[8]
DNA Synthesis (IC50) L-365,260 (CCK2R Antagonist)5 x 10-9 MPrimary rat ECL cells[8]

Experimental Protocols for Studying Gastrin-ECL Cell Signaling

The elucidation of the signaling pathways described above has been made possible by a variety of experimental techniques. The following section provides detailed, step-by-step methodologies for key experiments.

Isolation and Culture of Primary ECL Cells

Rationale: The use of primary ECL cells is crucial for studying the physiological responses to gastrin in a relevant cellular context. This protocol describes a method for isolating and enriching these cells from rat gastric mucosa.

Methodology:

  • Tissue Preparation: Euthanize adult Sprague-Dawley rats and excise the stomachs. Open the stomach along the greater curvature and rinse with ice-cold saline.

  • Mucosal Isolation: Separate the oxyntic mucosa from the underlying muscle layers by blunt dissection.

  • Enzymatic Digestion: Mince the mucosa and digest with a solution of pronase and collagenase in a balanced salt solution at 37°C with gentle agitation.

  • Cell Dissociation: Further dissociate the tissue into a single-cell suspension by gentle pipetting in a solution containing DNase.

  • Cell Enrichment: Enrich for ECL cells using a combination of density gradient centrifugation (e.g., with Percoll) and/or counterflow elutriation. For highly purified populations, fluorescence-activated cell sorting (FACS) can be employed using antibodies against ECL cell-specific markers.

  • Cell Culture: Plate the enriched ECL cells on collagen-coated culture dishes in a suitable culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum, growth factors, and antibiotics) and maintain at 37°C in a humidified atmosphere with 5% CO2.

Measurement of Intracellular Calcium ([Ca2+]i)

Rationale: To directly measure the gastrin-induced changes in cytosolic free calcium, the ratiometric fluorescent indicator Fura-2 AM is widely used.

Methodology:

  • Cell Preparation: Culture primary ECL cells on glass coverslips.

  • Dye Loading: Wash the cells with a balanced salt solution (e.g., HBSS). Incubate the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

  • De-esterification: Wash the cells with HBSS to remove extracellular dye and allow 30 minutes for intracellular esterases to cleave the AM group, trapping the Fura-2 in the cytoplasm.

  • Image Acquisition: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Stimulation and Recording: Perfuse the cells with HBSS and establish a baseline fluorescence ratio. Stimulate the cells by adding Little gastrin I to the perfusion medium at the desired concentration. Record the fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.[3][9][10][11][12]

Histamine Release Assay

Rationale: To quantify the amount of histamine secreted by ECL cells in response to gastrin stimulation, an enzyme-linked immunosorbent assay (ELISA) is a sensitive and specific method.

Methodology:

  • Cell Seeding: Plate enriched ECL cells in 24-well plates and culture for 24-48 hours.

  • Pre-incubation: Wash the cells with a balanced salt solution and pre-incubate for 30 minutes at 37°C.

  • Stimulation: Remove the pre-incubation buffer and add fresh buffer containing various concentrations of Little gastrin I or other test substances. Incubate for a defined period (e.g., 15-60 minutes) at 37°C.

  • Sample Collection: Collect the supernatant, which contains the released histamine.

  • ELISA: Perform a competitive ELISA for histamine according to the manufacturer's instructions. Briefly, samples and histamine standards are added to microplate wells pre-coated with an anti-histamine antibody. A histamine-enzyme conjugate is then added, and after incubation and washing, a substrate is added to produce a colorimetric signal that is inversely proportional to the amount of histamine in the sample.[13]

Western Blot Analysis of ERK Phosphorylation

Rationale: To assess the activation of the ERK signaling pathway, Western blotting for the phosphorylated form of ERK (pERK) is a standard technique.

Methodology:

  • Cell Treatment: Culture ECL cells to near confluence and serum-starve for 4-6 hours. Treat the cells with Little gastrin I for various times (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK1/2) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Total ERK Control: Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.[4]

Cell Proliferation Assay (BrdU Incorporation)

Rationale: To quantify the proliferative response of ECL cells to gastrin, the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA can be measured.

Methodology:

  • Cell Culture and Treatment: Plate ECL cells in 96-well plates. After allowing the cells to adhere, treat them with various concentrations of Little gastrin I for 24-48 hours.

  • BrdU Labeling: Add BrdU to the culture medium and incubate for an additional 2-4 hours to allow for its incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Immunodetection: Incubate the cells with a peroxidase-conjugated anti-BrdU antibody.

  • Substrate Reaction and Measurement: Add a substrate solution that is converted by the peroxidase into a colored product. Measure the absorbance of the solution using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.[8]

Conclusion and Future Directions

The mechanism of action of Little gastrin I on ECL cells is a well-defined process initiated by the activation of the CCK2R and the subsequent engagement of the Gq/PLC/Ca2+ signaling pathway. This cascade leads to both acute functional responses, such as histamine release, and long-term trophic effects, including the regulation of gene expression and cell proliferation, mediated in part by the ERK pathway. The experimental protocols detailed in this guide provide a robust framework for investigating this critical physiological axis.

Future research in this field will likely focus on several key areas. A more comprehensive understanding of the transcriptional network regulated by gastrin in ECL cells will provide deeper insights into the mechanisms of ECL cell hyperplasia and neoplasia. The development of more specific pharmacological modulators of the CCK2R and its downstream signaling components will be crucial for the development of novel therapeutics for gastrin-dependent diseases. Furthermore, the application of advanced imaging techniques will allow for a more detailed spatiotemporal analysis of the signaling events within single ECL cells. The continued exploration of the gastrin-ECL cell axis will undoubtedly yield further valuable knowledge for both basic science and clinical applications.

References

  • The Gastrin-ECL Cell Axis. Functional Aspects. Lund University. [Link]

  • Hypergastrinemia Expands Gastric ECL Cells Through CCK2R+ Progenitor Cells via ERK Activation. PubMed Central. [Link]

  • Gastrin cell targets in the stomach. Parietal and enterochromaffin-like... ResearchGate. [Link]

  • The Enterochromaffin-like [ECL] Cell—Central in Gastric Physiology and Pathology. MDPI. [Link]

  • Transcriptomes of purified gastric ECL and parietal cells: identification of a novel pathway regulating acid secretion. Physiological Genomics. [Link]

  • Histamine release from the enterochromaffin-like (ECL) cell is not regulated by gastrin. A. ResearchGate. [Link]

  • Hypergastrinemia Expands Gastric ECL Cells Through CCK2R+ Progenitor Cells via ERK Activation. PubMed. [Link]

  • Physiological and clinical significance of enterochromaffin-like cell activation in the regulation of gastric acid secretion. PMC. [Link]

  • The Enterochromaffin-like [ECL] Cell—Central in Gastric Physiology and Pathology. MDPI. [Link]

  • Gastrin effects on isolated rat enterochromaffin-like cells following long-term hypergastrinaemia in vivo. PubMed. [Link]

  • Towards Understanding of Gastric Cancer Based upon Physiological Role of Gastrin and ECL Cells. PubMed Central. [Link]

  • Gastrin effects on isolated rat enterochromaffin-like cells in primary culture. PubMed. [Link]

  • The Gastrin-ECL Cell Axis. Functional Aspects. Lund University. [Link]

  • ECL cell histamine mobilization and parietal cell stimulation in the rat stomach studied by microdialysis and electron microscopy. PubMed. [Link]

  • Histamine (Life Science Format) ELISA Kit Instructions. Neogen. [Link]

  • Intracellular signal transduction during gastrin-induced histamine secretion in rat gastric ECL cells. PubMed. [Link]

Sources

An In-depth Technical Guide to the Gene Expression and Regulation of Little Gastrin I

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrin, a pivotal peptide hormone, is a principal regulator of gastric acid secretion and a significant factor in gastrointestinal mucosal integrity and growth. The human gastrin gene (GAST) gives rise to several bioactive peptides, with Little Gastrin I (G17) being a primary circulating form. The precise control of GAST gene expression is critical for gastric homeostasis, while its dysregulation is strongly implicated in pathological conditions, including gastritis, peptic ulcer disease, and the progression of gastric and colorectal cancers. This guide provides a comprehensive technical overview of the molecular mechanisms governing GAST gene expression, with a focus on the signaling pathways, cis-regulatory elements, and trans-acting factors that constitute its complex regulatory network. We further detail field-proven experimental protocols for the quantitative analysis of GAST expression and the elucidation of its regulatory machinery, intended to equip researchers with the necessary tools to investigate this important gene in physiological and pathological contexts.

Molecular Architecture of the Human Gastrin (GAST) Gene

The foundation for understanding the regulation of Little Gastrin I lies in the structure of its encoding gene, GAST.

Genomic Locus and Structural Organization

The human GAST gene is a 4.3 kb gene located on the long arm of chromosome 17 (17q21).[1][2] It is comprised of three exons separated by two introns.[1][3]

  • Exon 1: Encodes the 5' untranslated region (5'-UTR) and the signal peptide.

  • Exon 2: Encodes the majority of the bioactive peptide sequence.

  • Exon 3: Encodes the C-terminal flanking peptide and the 3' untranslated region (3'-UTR).

This gene structure gives rise to a 101-amino acid precursor protein known as preprogastrin.[1]

Post-Translational Processing: From Preprogastrin to Little Gastrin I

The generation of bioactive Little Gastrin I is a multi-step process involving proteolytic cleavage and post-translational modifications.

  • Signal Peptide Cleavage: The N-terminal signal peptide is cleaved upon entry into the endoplasmic reticulum, yielding progastrin.[1]

  • Proteolytic Processing: Progastrin is further processed into various forms, primarily gastrin-34 ("big gastrin") and gastrin-17 ("little gastrin," or G17).[4][5] This processing occurs via cleavage at specific dibasic amino acid residues.

  • C-terminal Amidation: The biological activity of gastrin peptides is critically dependent on the amidation of the C-terminal phenylalanine residue.

This guide focuses on the transcriptional regulation of the GAST gene, which is the primary determinant of the total pool of gastrin precursors available for processing into G17 and other forms.

The Transcriptional Regulatory Landscape of the GAST Gene

The expression of the GAST gene is tightly controlled by a complex interplay of signaling pathways that converge on specific cis-regulatory elements within the gene's promoter region.

The Proximal Promoter and Key cis-Regulatory Elements

The promoter region of the GAST gene, located upstream of the transcription start site, contains binding sites for a host of transcription factors that integrate various intracellular and extracellular signals. A "TATA" box sequence (T-T-A-T-A-A) is located approximately 28 base pairs upstream from the transcription initiation site, serving as a core promoter element for the assembly of the transcription machinery.[3] Other critical cis-elements include:

  • TCF4 Binding Site: A binding site for the T-cell factor 4 (TCF4) transcription factor mediates the response to the Wnt/β-catenin signaling pathway.[1]

  • CRE (cAMP Response Element): This site is crucial for mediating the inhibitory effects of somatostatin.[1]

  • GC-rich regions: These regions serve as binding sites for factors like Sp1, which are involved in basal and stimulated transcription.[6]

Major Signaling Pathways Regulating GAST Expression

Multiple signaling cascades converge on the GAST promoter to either activate or repress its transcription. Understanding these pathways is essential for developing therapeutic strategies that target gastrin-dependent pathologies.

The canonical Wnt signaling pathway is a significant driver of GAST gene expression, particularly in the context of colorectal cancer.[1][7]

  • Wnt Ligand Binding: Activation of the pathway leads to the stabilization and nuclear accumulation of β-catenin.

  • Nuclear Translocation: In the nucleus, β-catenin forms a complex with TCF/LEF family transcription factors, most notably TCF4.[8]

  • Transcriptional Activation: This complex binds to the TCF4 site on the GAST promoter, driving gene transcription.[1] Constitutively active β-catenin has been shown to increase gastrin promoter activity.[1]

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Destruction_Complex Destruction Complex Frizzled->Destruction_Complex Inhibits Beta_Catenin_P β-catenin (P) Destruction_Complex->Beta_Catenin_P Phosphorylates Beta_Catenin β-catenin Degradation Degradation Beta_Catenin_P->Degradation Degradation TCF4 TCF4 Beta_Catenin->TCF4 Binds GAST_Gene GAST Gene TCF4->GAST_Gene Activates Gastrin_mRNA Gastrin mRNA GAST_Gene->Gastrin_mRNA Transcription

Epidermal Growth Factor (EGF) and inflammatory signals, particularly from Helicobacter pylori infection, are potent inducers of GAST transcription. These stimuli often utilize the MAPK/ERK and JAK/STAT pathways.[2][9][10]

  • Receptor Activation: Ligands like EGF bind to the EGFR, leading to receptor dimerization and autophosphorylation.[9] Similarly, the H. pylori virulence factor CagA can trigger intracellular signaling cascades.[2][11]

  • Kinase Cascades: This activation initiates a phosphorylation cascade, commonly involving Raf -> MEK1 -> ERK1/2.[10] The JAK/STAT pathway can also be activated, where JAKs phosphorylate STAT proteins.[11]

  • Transcription Factor Activation: Activated ERK and STAT proteins translocate to the nucleus, where they phosphorylate and activate transcription factors that bind to the GAST promoter, leading to increased expression.[2]

MAPK_JAK_Pathway cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR H_pylori_CagA H. pylori (CagA) H_pylori_CagA->EGFR Transactivates JAK_Receptor Cytokine Receptor H_pylori_CagA->JAK_Receptor Ras Ras EGFR->Ras JAK JAK JAK_Receptor->JAK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TFs Transcription Factors (e.g., AP-1) ERK->TFs Activates STAT STAT JAK->STAT Phosphorylates STAT_P STAT (P) STAT->STAT_P Dimerizes & Translocates GAST_Gene GAST Gene TFs->GAST_Gene Activates STAT_P->GAST_Gene Activates Gastrin_mRNA Gastrin mRNA GAST_Gene->Gastrin_mRNA

Somatostatin provides the crucial negative feedback to counterbalance gastrin production. It exerts its inhibitory effect at the pre-translational level, reducing both the transcription of the GAST gene and the stability of its mRNA.[5][12]

  • Receptor Binding: Somatostatin binds to its receptor (SSTR2) on G-cells.[13]

  • Inhibition of Adenylyl Cyclase: This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and reduced Protein Kinase A (PKA) activity.

  • Transcriptional Repression: The reduction in PKA activity leads to decreased phosphorylation of transcription factors like CREB, which in turn reduces their ability to activate GAST gene transcription.[1][14]

Experimental Methodologies for Studying GAST Gene Regulation

A multi-faceted experimental approach is required to fully dissect the regulation of the GAST gene. This section provides validated, step-by-step protocols for key methodologies.

Quantification of GAST mRNA Expression by RT-qPCR

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for accurately measuring GAST mRNA levels.

Causality Behind Experimental Choices: This method is chosen for its high sensitivity, specificity, and broad dynamic range, allowing for the detection of subtle changes in gene expression in response to various stimuli. The use of validated primers spanning an exon-exon junction prevents amplification of contaminating genomic DNA. Normalization to a stably expressed housekeeping gene is critical to control for variations in RNA input and reverse transcription efficiency.

Self-Validating System: The protocol's integrity is maintained by including no-template controls (NTC) to check for contamination, no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination, and running a standard curve to ensure primer efficiency is within the acceptable range (90-110%).[15]

Step-by-Step Protocol:

  • RNA Isolation: Isolate total RNA from cultured cells (e.g., AGS gastric cancer cell line) or tissue samples using a TRIzol-based method or a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio ~1.8-2.0) and/or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well optical plate. A typical 20 µL reaction is as follows:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of diluted cDNA template (e.g., 10 ng)

    • 6 µL of Nuclease-Free Water

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard three-step cycling protocol (example):

    • Initial Denaturation: 95°C for 10 min

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 sec

      • Annealing: 60°C for 30 sec

      • Extension: 72°C for 30 sec

    • Melt Curve Analysis: To verify amplicon specificity.

  • Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of GAST mRNA using the ΔΔCq method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).

Data Presentation: Example Primer Sequences

Gene TargetForward Primer (5' to 3')Reverse Primer (5' to 3')
Human GASTTGGACAGGAACAGCAGCCTAGTAGGCAGGGCCATAGCTGT
Human GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

(Note: These are example primers. All new primers must be validated for specificity and efficiency before use).[15]

Promoter Activity Analysis using Luciferase Reporter Assays

Luciferase reporter assays are essential for dissecting the function of the GAST promoter and identifying key regulatory elements.

Causality Behind Experimental Choices: This assay provides a quantitative readout of promoter activity by linking it to the expression of a readily measurable enzyme, luciferase. By creating deletions or point mutations in the promoter sequence cloned into the reporter vector, researchers can pinpoint the specific cis-elements responsible for responding to signaling pathways. A co-transfected control reporter (e.g., Renilla luciferase) driven by a constitutive promoter is used to normalize for transfection efficiency and cell number.[16]

Self-Validating System: The system is validated by including a promoterless (empty) vector control to establish the baseline luciferase activity and a positive control vector (e.g., SV40 promoter) to ensure the assay is working.

Step-by-Step Protocol:

  • Construct Preparation: Clone the human GAST gene promoter region (e.g., -1300 to +57 relative to the transcription start site) into a pGL3-Basic luciferase reporter vector.

  • Cell Culture and Transfection: Seed AGS cells in 24-well plates. Co-transfect the cells with the GAST-promoter-luciferase construct (e.g., 400 ng/well) and a Renilla luciferase control vector (pRL-TK, e.g., 40 ng/well) using a suitable transfection reagent.

  • Cell Treatment: After 24 hours, replace the medium with serum-free medium. After an additional 12-24 hours, treat the cells with the desired stimuli (e.g., EGF 10 ng/mL, Somatostatin 100 nM) or inhibitors (e.g., MEK inhibitor U0126 10 µM) for a specified time (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using 1x Passive Lysis Buffer.

  • Luciferase Assay: Measure Firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.[17]

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold change relative to the untreated or vehicle control.

Luciferase_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Construct GAST Promoter -Luciferase Vector Transfect Co-transfect with Renilla Control Construct->Transfect Cells Seed AGS Cells Cells->Transfect Treat Treat with Stimuli (EGF, Somatostatin, etc.) Transfect->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Luciferase Activity (Luminometer) Lyse->Measure Normalize Normalize Firefly to Renilla Measure->Normalize Result Calculate Fold Change Normalize->Result

Analysis of Protein-DNA Interactions by Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to confirm the in vivo binding of specific transcription factors to the GAST gene promoter.

Causality Behind Experimental Choices: ChIP provides a snapshot of protein-DNA interactions within the natural chromatin context of the cell. Formaldehyde is used to cross-link proteins to DNA, preserving these interactions. Sonication shears the chromatin into manageable fragments. An antibody specific to the transcription factor of interest is then used to immunoprecipitate the protein-DNA complexes. This allows for the identification of the specific DNA sequences (i.e., promoter regions) that the factor was bound to.[18][19]

Self-Validating System: The inclusion of a non-specific IgG antibody control is critical to account for non-specific binding of chromatin to the beads and antibody. A positive control locus (a known target of the transcription factor) and a negative control locus (a gene-desert region) should be analyzed by qPCR in the final step to validate the specificity of the enrichment.

Step-by-Step Protocol:

  • Cross-linking: Treat cultured AGS cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp. Centrifuge to remove debris.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-TCF4) or a control IgG.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K.

  • DNA Purification: Purify the immunoprecipitated DNA using a PCR purification kit.

  • qPCR Analysis: Use qPCR to quantify the amount of the GAST promoter region present in the immunoprecipitated DNA. Design primers to amplify a ~100-200 bp region of the promoter containing the putative binding site for the transcription factor.

  • Data Analysis: Calculate the enrichment of the GAST promoter sequence in the specific antibody pull-down relative to the IgG control and the input chromatin.

Data Presentation: Signaling Pathway Modulators for GAST Gene Studies

Pathway TargetAgentMode of ActionTypical Concentration
EGFR SignalingEGFAgonist10-50 ng/mL
MEK (MAPK Pathway)U0126Inhibitor10-20 µM
Somatostatin ReceptorSomatostatin-14Agonist100 nM
Wnt/β-cateninWnt3a (recombinant)Agonist50-100 ng/mL
JAK2 (JAK/STAT)AG490Inhibitor10-50 µM

Conclusion and Future Directions

The regulation of the Little Gastrin I gene is a highly complex and dynamic process, central to the physiology of the upper gastrointestinal tract. The convergence of developmental pathways like Wnt/β-catenin with extracellular signals from growth factors and pathogenic bacteria on the GAST promoter underscores its importance as a regulatory hub. Dysregulation of these pathways is a key event in the pathogenesis of several GI malignancies, making the GAST gene and its regulatory network attractive targets for novel therapeutic interventions.

The experimental frameworks provided in this guide—quantitative expression analysis, promoter activity assays, and in vivo protein-DNA interaction studies—form a robust platform for further investigation. Future research should focus on genome-wide approaches, such as ChIP-Seq and ATAC-Seq, to uncover novel distal regulatory elements and transcription factors. Furthermore, elucidating the role of epigenetic modifications, such as histone acetylation and DNA methylation, in modulating the chromatin landscape of the GAST locus will provide a more complete picture of its intricate regulation. A deeper understanding of these mechanisms will be paramount for the development of targeted therapies aimed at normalizing gastrin expression in disease states.

References

  • GAST (gastrin) - Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2011). Retrieved from [Link]

  • GAST Gene - GeneCards | GAST Protein | GAST Antibody. (n.d.). Retrieved from [Link]

  • Gastrin - Wikipedia. (n.d.). Retrieved from [Link]

  • [Helicobacter pylori cytotoxin associated protein CagA regulates gastrin gene promoter activity]. (2010). Zhonghua Yi Xue Za Zhi, 90(31), 2203–2207. Retrieved from [Link]

  • Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity. (2011). Journal of Visualized Experiments, (54), 2621. Retrieved from [Link]

  • Detection and partial sequence analysis of gastrin mRNA by using an oligodeoxynucleotide probe. (1982). Proceedings of the National Academy of Sciences of the United States of America, 79(18), 5592–5596. Retrieved from [Link]

  • Inhibition of gastrin gene expression by somatostatin. (1990). The Journal of Clinical Investigation, 86(5), 1540–1546. Retrieved from [Link]

  • EGFR is involved in control of gastric cell proliferation through activation of MAPK and Src signalling pathways in early-weaned rats. (2012). Cell Proliferation, 45(6), 519–528. Retrieved from [Link]

  • This chart illustrates gastrin pathway: signaling pathways associated... - ResearchGate. (n.d.). Retrieved from [Link]

  • Role of the Wnt/β-catenin pathway in gastric cancer: An in-depth literature review. (2015). World Journal of Gastroenterology, 21(44), 12537–12547. Retrieved from [Link]

  • Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. (2014). Cellular and Molecular Neurobiology, 34(2), 143–161. Retrieved from [Link]

  • ChIP Protocol for Transcription Factors. (n.d.). Boster Bio. Retrieved from [Link]

  • Wnt/β-catenin, an oncogenic pathway targeted by H. pylori in gastric carcinogenesis. (2015). Oncotarget, 6(35), 36986–36997. Retrieved from [Link]

  • Helicobacter pylori regulates stomach diseases by activating cell pathways and DNA methylation of host cells. (2023). Frontiers in Microbiology, 14, 1166611. Retrieved from [Link]

  • Molecular mechanisms of gastrin-dependent gene regulation. (2004). Annals of the New York Academy of Sciences, 1014, 149–157. Retrieved from [Link]

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways. (2012). Current Chemical Genomics, 6, 84–91. Retrieved from [Link]

  • qPCR Human Reference Total RNA Protocol-At-A-Glance. (n.d.). Takara Bio. Retrieved from [Link]

  • A review of signal pathway induced by virulent protein CagA of Helicobacter pylori. (2023). Frontiers in Cellular and Infection Microbiology, 13, 1163456. Retrieved from [Link]

  • Structural analysis of the gene encoding human gastrin: the large intron contains an Alu sequence. (1984). Proceedings of the National Academy of Sciences of the United States of America, 81(15), 4662–4666. Retrieved from [Link]

  • A schematic diagram of the signalling pathways that are activated by... - ResearchGate. (n.d.). Retrieved from [Link]

  • Inhibition of gastrin gene expression by somatostatin. (1990). SciSpace. Retrieved from [Link]

  • Transcriptional Regulatory Elements in the Human Genome. (2006). Annual Review of Genomics and Human Genetics, 7, 29–59. Retrieved from [Link]

  • Practical approach to quantification of mRNA abundance using RT-qPCR, normalization of experimental data and MIQE. (2016). Biopolymers and Cell, 32(2), 121–130. Retrieved from [Link]

  • Targeting the Wnt/β-catenin pathway and epithelial-mesenchymal transition in gastric cancer: mechanisms, therapeutic strategies, and clinical challenges. (2023). Frontiers in Oncology, 13, 1243166. Retrieved from [Link]

  • Necessary, Legendary and Detrimental Components of Human Colorectal Organoid Culture Medium: Raising Awareness to Reduce Experimental Bugs. (2023). Biomedicines, 11(11), 3043. Retrieved from [Link]

  • Gastrin-CREB signalling pathway via PKC and MAPK. (n.d.). Reactome. Retrieved from [Link]

  • qPCR Quantification Protocol Guide. (2009). Illumina. Retrieved from [Link]

  • FGFR2-Amplified Gastric Cancer Cell Lines Require FGFR2 and Erbb3 Signaling for Growth and Survival. (2008). Cancer Research, 68(7), 2340–2348. Retrieved from [Link]

  • Prediction of target genes and functional types of cis-regulatory modules in the human genome reveals their distinct properties. (2020). Genome Biology, 21(1), 183. Retrieved from [Link]

  • Identification of transcription factor binding sites in promoter databases. (n.d.). Sezerman Lab. Retrieved from [Link]

  • Effects of gastrin 17 on β-catenin/Tcf-4 pathway in Colo320WT colon cancer cells. (2006). World Journal of Gastroenterology, 12(16), 2599–2605. Retrieved from [Link]

  • Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie. Retrieved from [Link]

  • Genetic Variants in Transcription Factor Binding Sites in Humans: Triggered by Natural Selection and Triggers of Diseases. (2020). Genes, 11(11), 1284. Retrieved from [Link]

  • Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples. (2017). Journal of Visualized Experiments, (126), e56173. Retrieved from [Link]

  • Targeting Wnt Signaling for the Treatment of Gastric Cancer. (2022). International Journal of Molecular Sciences, 23(19), 11849. Retrieved from [Link]

  • Helicobacter Pylori Infection Signalling. (2023). YouTube. Retrieved from [Link]

  • Quantification of mRNA Expression using DNA-based Standard Curve RT-qPCR Methods. (n.d.). Retrieved from [Link]

  • Landscapes of Human cis-regulatory Elements and Transcription Factor Binding Sites... (2022). YouTube. Retrieved from [Link]

  • Regulation of cagA-Helicobacter on gastric PIM2 expression in gastric cancer. (2018). Oncology Letters, 15(5), 7847–7853. Retrieved from [Link]

  • Somatostatin inhibits gastrin release and acid secretion by activating sst2 in dogs. (1998). Gastroenterology, 114(4), 744–750. Retrieved from [Link]

  • Postreceptor inhibition of antral gastrin release by somatostatin. (1981). Gastroenterology, 81(4), 786–791. Retrieved from [Link]

  • Expression of the EGF Family in Gastric Cancer: Downregulation of HER4 and Its Activating Ligand NRG4. (2014). PLoS ONE, 9(4), e95394. Retrieved from [Link]

  • Anti-colorectal cancer effects of IRX4 and sensitivity studies to oxaliplatin. (2024). Frontiers in Oncology, 14, 1359676. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Quantification of Little Gastrin I (G17) in Human Serum

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Little Gastrin I (G17) in Gastrointestinal Physiology and Pathology

Gastrin is a critical peptide hormone that orchestrates gastric acid secretion and plays a role in gastrointestinal motility and mucosal growth.[1][2] It exists in several molecular forms, with Little gastrin I (G17), a 17-amino acid peptide, being a primary active form secreted by G-cells in the stomach's antrum.[3][4] The release of G17 is stimulated by the presence of food in the stomach, leading to the secretion of hydrochloric acid (HCl) by parietal cells.[1][5] This acidic environment is essential for protein digestion, defense against ingested pathogens, and the absorption of vital nutrients.[5] A tightly regulated feedback loop, where rising acidity suppresses further gastrin release, typically maintains low circulating levels of gastrin in a fasting state.[1]

The precise measurement of G17 in human serum is of paramount clinical and research significance. Aberrant G17 levels are implicated in various gastrointestinal disorders. Elevated concentrations, or hypergastrinemia, can be indicative of gastrin-producing tumors (gastrinomas), which can lead to Zollinger-Ellison syndrome, a condition characterized by severe and recurrent peptic ulcers.[1][6] Conversely, low levels of G17 may suggest atrophic gastritis, a condition that damages the stomach lining and is associated with an increased risk of gastric cancer.[5] Therefore, the accurate quantification of serum G17 is a vital tool for diagnosing these conditions, monitoring treatment efficacy, and advancing our understanding of gastrointestinal health and disease.[2][6]

This document provides a comprehensive guide to the methodologies for measuring Little gastrin I in human serum, with a focus on practical application, scientific integrity, and data interpretation.

Methodologies for G17 Quantification: A Comparative Overview

Several analytical techniques can be employed to measure G17 in serum, each with its own set of advantages and limitations. The choice of method often depends on the specific research or clinical question, required sensitivity and specificity, sample throughput, and available instrumentation.

Methodology Principle Advantages Disadvantages
Radioimmunoassay (RIA) Competitive binding of radiolabeled G17 and sample G17 to a limited number of specific antibodies.[7][8]High sensitivity and well-established protocols.Use of radioactive materials, requires specialized licenses and disposal procedures.
Enzyme-Linked Immunosorbent Assay (ELISA) Antigen-antibody reaction where one component is bound to a solid phase and a conjugated enzyme is used for detection.[9]High throughput, no radioactive materials, commercially available kits.[9][10][11]Potential for cross-reactivity with other gastrin forms, variability between kits.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS) Physical separation of G17 from other serum components followed by mass-to-charge ratio detection.[13]High specificity and ability to measure different gastrin isoforms simultaneously.[14]Requires expensive instrumentation and specialized expertise, lower throughput.

While LC-MS offers superior specificity, ELISA and RIA remain the most commonly utilized methods in both research and clinical settings due to their accessibility and high sensitivity. This guide will provide detailed protocols for both RIA and ELISA methodologies.

Pre-analytical Considerations: The Foundation of Accurate Measurement

The reliability of any G17 measurement is critically dependent on the integrity of the pre-analytical phase. Failure to adhere to strict sample collection and handling protocols can lead to erroneous results.

Patient Preparation:

  • Fasting: A 12-hour overnight fast is mandatory.[1][15] The presence of food, particularly protein meals, stimulates gastrin release and will lead to falsely elevated results.[16]

  • Medication: Several medications can interfere with gastrin levels. If medically permissible, the following should be discontinued prior to sample collection:[16]

    • Proton Pump Inhibitors (e.g., omeprazole, lansoprazole): Discontinue for at least one week.[16][17][18]

    • H2-Receptor Blockers (e.g., cimetidine, famotidine): Discontinue for at least three days.[18][19]

    • Antacids: Should be avoided on the day of the test.[1]

  • Alcohol: Patients should refrain from alcohol consumption for 24 hours prior to the test.[1]

Sample Collection and Handling:

  • Specimen Type: Serum is the required specimen.

  • Collection Tube: Use a serum separator tube (SST).

  • Handling:

    • Draw a blood sample via routine venipuncture.

    • Place the tube on ice immediately after collection.[18]

    • Allow the blood to clot for at least 2 hours at room temperature or overnight at 4°C.[20]

    • Centrifuge the sample within 2 hours of collection to separate the serum.[15][21]

    • Immediately aliquot the serum into a clean, plastic vial.[15][21]

  • Storage:

    • For immediate analysis, serum can be stored at 2-8°C.

    • For delayed analysis, samples should be frozen at -20°C or -80°C.[20] Frozen serum is stable for up to 30 days.[15]

G17_Sample_Workflow cluster_Patient_Prep Patient Preparation cluster_Collection Sample Collection & Processing cluster_Storage Storage P1 12-hour Fasting P2 Medication Hold (PPIs, H2 Blockers) C1 Venipuncture (SST Tube) P2->C1 C2 Place on Ice Immediately C1->C2 C3 Centrifuge within 2 hours C2->C3 C4 Aliquot Serum C3->C4 S1 Store at -20°C or -80°C C4->S1

Protocol 1: Competitive Radioimmunoassay (RIA) for G17

This protocol is based on the competitive binding principle where unlabeled G17 in the sample competes with a fixed amount of radiolabeled G17 for binding sites on a limited amount of specific antibody.[7][22]

Materials:

  • G17 RIA Kit (containing G17 antibody, 125I-labeled G17, standards, and controls)

  • Coated tubes or secondary antibody precipitation reagent

  • Precision pipettes and tips

  • Vortex mixer

  • Refrigerated centrifuge

  • Gamma counter

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and controls according to the kit manufacturer's instructions.

  • Assay Setup:

    • Label tubes for standards, controls, and unknown samples in duplicate.

    • Pipette the specified volume of standard, control, or patient serum into the corresponding tubes.

  • Antibody Addition: Add the G17 antibody to all tubes except the "total counts" tubes.

  • First Incubation: Vortex all tubes and incubate for 16-24 hours at 4°C.[23] This allows for the competitive binding of labeled and unlabeled G17 to the antibody.

  • Tracer Addition: Add the 125I-labeled G17 to all tubes.

  • Second Incubation: Vortex all tubes and incubate for another 16-24 hours at 4°C.[23]

  • Separation of Bound and Free G17:

    • If using coated tubes, decant the supernatant.

    • If using a secondary antibody method, add the precipitating reagent, vortex, and incubate as specified.[22]

    • Centrifuge the tubes to pellet the antibody-bound fraction.

    • Carefully decant or aspirate the supernatant.

  • Counting: Measure the radioactivity in the pellet of each tube using a gamma counter.

  • Data Analysis:

    • Calculate the average counts per minute (CPM) for each duplicate.

    • Generate a standard curve by plotting the percentage of bound radiolabel as a function of the G17 concentration of the standards.

    • Determine the G17 concentration in the patient samples by interpolating their percentage of bound radiolabel from the standard curve.

RIA_Workflow Start Start Setup Pipette Standards, Controls, & Serum Samples into Tubes Start->Setup AddAb Add G17 Antibody Setup->AddAb Incubate1 Incubate 16-24h at 4°C AddAb->Incubate1 AddTracer Add ¹²⁵I-G17 Tracer Incubate1->AddTracer Incubate2 Incubate 16-24h at 4°C AddTracer->Incubate2 Separate Separate Bound/Free Fractions (Precipitation & Centrifugation) Incubate2->Separate Count Measure Radioactivity (Gamma Counter) Separate->Count Analyze Generate Standard Curve & Calculate Concentrations Count->Analyze End End Analyze->End

Protocol 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for G17

This protocol describes a competitive ELISA, a common format for small molecules like G17. In this setup, G17 in the sample competes with a fixed amount of enzyme-labeled G17 for binding to a limited number of antibodies coated on a microplate.

Materials:

  • G17 ELISA Kit (containing pre-coated microplate, standards, detection antibody, and substrate)[10][24][25]

  • Precision pipettes and multichannel pipettes

  • Microplate reader capable of measuring absorbance at 450 nm

  • Microplate washer (optional)

  • Vortex mixer

Procedure:

  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare standards and working solutions as per the kit manual.

  • Sample Addition: Add 50 µL of standard, control, or patient serum to the appropriate wells of the pre-coated microplate.[25]

  • Detection Reagent Addition: Immediately add 50 µL of the prepared detection reagent (biotinylated anti-G17 antibody) to each well.[25]

  • First Incubation: Cover the plate and incubate for 1 hour at 37°C.[25]

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with the provided wash buffer. Ensure complete removal of the liquid after the final wash.

  • Conjugate Addition: Add 100 µL of HRP-conjugated avidin to each well.

  • Second Incubation: Cover the plate and incubate for 30 minutes at 37°C.[25]

  • Washing: Repeat the washing step as described in step 5.

  • Substrate Addition: Add 90 µL of TMB substrate solution to each well.

  • Third Incubation: Incubate the plate for 15-20 minutes at 37°C in the dark. A blue color will develop.[20][25]

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[25]

  • Reading the Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the average OD for each duplicate.

    • Generate a standard curve by plotting the OD values against the corresponding G17 concentrations of the standards. The concentration of G17 is inversely proportional to the OD.

    • Determine the G17 concentration in the patient samples by interpolating their OD values from the standard curve.

Data Interpretation

Interpreting serum gastrin levels requires careful consideration of the clinical context and adherence to pre-analytical protocols.

Fasting Serum Gastrin Level Interpretation Clinical Context
< 100 pg/mL NormalGenerally excludes a gastrinoma diagnosis in untreated patients.[17][26]
100 - 400 pg/mL Borderline to Moderately ElevatedMay be seen in various conditions, including atrophic gastritis, H. pylori infection, or with the use of acid-suppressing medication.[5][17] Further investigation, such as a secretin stimulation test, may be warranted if a gastrinoma is suspected.[6]
> 400 pg/mL Significantly ElevatedHighly suspicious for gastrinoma, especially in the presence of gastric acid hypersecretion.[17]
> 1000 pg/mL Markedly ElevatedIn a patient with a gastric ulcer and without prior gastric surgery or medication interference, this is considered diagnostic for a gastrinoma.[17]

Important Note: Achlorhydria (the absence of stomach acid) is the most common cause of elevated gastrin levels due to the lack of negative feedback.[17][26] Therefore, gastrin levels should always be interpreted in the context of gastric pH or acid output measurements when possible.

Conclusion: Ensuring Trustworthy G17 Measurement

The accurate measurement of Little gastrin I in human serum is a powerful diagnostic and research tool. The success of this measurement hinges on a tripartite foundation: a thorough understanding of the pre-analytical variables that can influence gastrin levels, the selection of an appropriate and validated assay methodology, and a nuanced interpretation of the results within the broader clinical picture. By adhering to the detailed protocols and guidelines presented in this document, researchers and clinicians can ensure the generation of reliable and actionable data, ultimately contributing to improved patient outcomes and a deeper understanding of gastrointestinal pathophysiology.

References

  • Rehfeld, J. F. (1978). Clinical significance of gastrin radioimmunoassay. PubMed. [Link]

  • Pathology Tests Explained. (2023). Gastrin. Australian Association for Clinical Biochemistry and Laboratory Medicine. [Link]

  • Assay Genie. (n.d.). Human Gastrin ELISA Kit (HUFI01127). [Link]

  • Grokipedia. (2024). Little gastrin I. [Link]

  • Creative Biolabs. (n.d.). Radioimmunoassay Protocol & Troubleshooting. [Link]

  • IBL-America. (n.d.). GASTRIN - RIA. [Link]

  • Testing.com. (2021). Gastrin. [Link]

  • Mayo Clinic Laboratories. (n.d.). GAST Gastrin, Serum. Hematology Catalog. [Link]

  • Mayo Clinic Laboratories. (n.d.). Gastrin, Serum. Microbiology and Infectious Disease Catalog. [Link]

  • Hubei A-ELISA Biotechnology Co., Ltd. (2025). Gastrin-17: A Key Hormone in Digestion and Its Diagnostic Importance. [Link]

  • XploreBio. (2021). What is Radioimmunoassay (RIA)? How it works? Easy animated video. YouTube. [Link]

  • Song, W., et al. (2021). Analytical and Clinical Performance of a Liquid Chromatography-Tandem Mass Spectrometry Method for Measuring Gastrin Subtypes G34 and G17 in Serum. Clinical Chemistry. [Link]

  • Sutton, D., et al. (2022). Evaluation of Two Commercial ELISA Kits for Measuring Equine Serum Gastrin Compared to Radioimmunoassay. Animals. [Link]

  • Children's Minnesota. (2017). GASTRIN, SERUM. [Link]

  • Bang, C. S., et al. (2018). Serum Pepsinogen and Gastrin Levels: Reliable Markers to Predict Small Intestinal Bacterial Overgrowth. The Turkish Journal of Gastroenterology. [Link]

  • RayBiotech. (2018). Gastrin ELISA Kit. [Link]

  • National University Hospital, Singapore. (n.d.). Gastrin, Serum. [Link]

  • UCSF Health. (2023). Gastrin blood test. [Link]

  • Rehfeld, J. F., et al. (1974). Immunoreactive gastrin components in human serum. PubMed. [Link]

  • Mayo Clinic Laboratories. (n.d.). GAST - Overview: Gastrin, Serum. [Link]

  • Hollande, F., et al. (2010). The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers. Protein & Peptide Letters. [Link]

  • Higgins, C. (2013). Preanalytical considerations in blood gas analysis. Clinical Laboratory Science. [Link]

  • Biocompare. (n.d.). Gastrin ELISA Kits. [Link]

  • Zhang, H., et al. (2023). Novel Magnetic-Bead-Assisted Sequential Extraction Method for Liquid Chromatography-Mass Spectrometry (MS)/MS of Components with Diverse Properties: Gastrin Determination as a Case Study. Analytical Chemistry. [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Gastrin (GT). [Link]

  • ResearchGate. (2010). The Production and Role of Gastrin17 and Gastrin17Gly in Gastrointestinal Cancers. [Link]

  • BT-Labs. (n.d.). Human GT(Gastrin) ELISA Kit. [Link]

  • Elabscience. (n.d.). Human GT(Gastrin) ELISA Kit. [Link]

  • MDPI. (2022). Preclinical Studies on Plant Based-Antacid Formulations as New Therapies for Gastro-Oesophageal Reflux Disease. [Link]

  • Wikipedia. (n.d.). Little gastrin I. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • MSACL. (n.d.). MSACL® Recorded Connect™ Content. [Link]

Sources

Application Note: Quantitative Determination of Little Gastrin I (G17) in Human Serum by Radioimmunoassay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Gastrin is a critical peptide hormone that regulates the secretion of gastric acid in the stomach and supports gastric motility.[1] It exists in several forms, with Little Gastrin I (G17), a 17-amino acid peptide, being one of the most biologically potent and abundant forms.[2][3] G17 is produced by G-cells located in the antrum of the stomach.[4] Accurate quantification of G17 in circulation is paramount for the diagnosis and management of various gastrointestinal disorders, including Zollinger-Ellison syndrome, a condition characterized by gastrin-producing tumors (gastrinomas), and atrophic gastritis.[5][6]

Radioimmunoassay (RIA) stands as a highly sensitive and specific method for measuring the concentration of hormones like gastrin in biological fluids.[7] This application note provides a detailed protocol for the quantification of Little Gastrin I in human serum using a competitive radioimmunoassay. The assay's foundation lies in the competition between unlabeled G17 in a sample and a fixed quantity of radiolabeled G17 for a limited number of binding sites on a G17-specific antibody.[8][9]

Principle of the Assay

The radioimmunoassay for Little Gastrin I is a competitive binding assay.[7] In this assay, a known quantity of ¹²⁵I-labeled G17 (the tracer) competes with the unlabeled G17 present in the standards or unknown samples for the binding sites of a limited amount of G17-specific antibody.[10] As the concentration of unlabeled G17 increases, the amount of ¹²⁵I-labeled G17 that binds to the antibody decreases.[8] The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound fraction is measured using a gamma counter.[11][12] The concentration of G17 in the unknown samples is determined by comparing the measured radioactivity with a standard curve generated from known concentrations of G17.[8]

RIA_Principle cluster_0 Low Unlabeled Gastrin cluster_1 High Unlabeled Gastrin Unlabeled_G17_Low Unlabeled G17 (Sample/Standard) Antibody_A Anti-G17 Antibody Unlabeled_G17_Low->Antibody_A Binds Labeled_G17_A ¹²⁵I-G17 (Tracer) Labeled_G17_A->Antibody_A Binds Bound_Complex_A High Radioactivity Antibody_A->Bound_Complex_A Results in Unlabeled_G17_High Unlabeled G17 (Sample/Standard) Antibody_B Anti-G17 Antibody Unlabeled_G17_High->Antibody_B Competes & Binds Labeled_G17_B ¹²⁵I-G17 (Tracer) Labeled_G17_B->Antibody_B Less Binding Bound_Complex_B Low Radioactivity Antibody_B->Bound_Complex_B Results in

Figure 1: Principle of Competitive Radioimmunoassay for Little Gastrin I.

Materials and Reagents

This protocol is based on the components typically found in commercially available Gastrin RIA kits.[10][13]

  • ¹²⁵I-Gastrin (Tracer): Lyophilized, to be reconstituted with distilled water. Contains ¹²⁵I-labeled synthetic human gastrin 17. Specific activity and concentration will be lot-specific.

  • Gastrin Antiserum: Lyophilized rabbit anti-gastrin serum. To be reconstituted with distilled water.

  • Gastrin Standards: Lyophilized standards at various concentrations (e.g., 0, 15.6, 31.25, 62.5, 125, 250, 500 pmol/L) prepared in a serum-based matrix. To be reconstituted with distilled water.

  • Assay Buffer: Phosphate-buffered saline (PBS) with protein stabilizers and preservatives.

  • Double Antibody-PEG Solution: A mixture of a second antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol (PEG) to facilitate the precipitation of the primary antibody-antigen complex.[10]

  • Controls: Lyophilized serum controls with low and high concentrations of gastrin.

  • Required but not provided:

    • Distilled or deionized water

    • Precision pipettes and tips (100 µL, 200 µL, 500 µL, 1 mL)

    • Vortex mixer

    • Refrigerated centrifuge (capable of at least 1700 x g)

    • Gamma counter calibrated for ¹²⁵I detection[14]

    • Polystyrene assay tubes (12 x 75 mm)

Specimen Collection and Handling

Proper sample collection and handling are critical for accurate results.

  • Patient Preparation: The patient should be fasting for at least 12 hours prior to blood collection.[15] Alcohol should be avoided for 24 hours. Certain medications, such as proton pump inhibitors and H2-receptor antagonists, can significantly elevate gastrin levels and should be discontinued for an appropriate period before the test, as advised by a clinician.[15][16]

  • Sample Collection: Collect whole blood in a serum separator tube (SST) or a plain red-top tube.

  • Processing: Allow the blood to clot at room temperature for 30-60 minutes. Separate the serum by centrifugation at 1000-1300 x g for 15 minutes, preferably in a refrigerated centrifuge.[17]

  • Storage: Immediately transfer the serum to a clean, labeled polypropylene tube and freeze at -20°C or colder if the assay is not performed promptly.[18] Avoid repeated freeze-thaw cycles.[10] Hemolyzed or grossly lipemic samples are not suitable for this assay.[19]

Assay Protocol

Reagent Preparation
  • Allow all reagents to reach room temperature before use.

  • Reconstitute the lyophilized ¹²⁵I-Gastrin, Gastrin Antiserum, Gastrin Standards, and Controls with the volume of distilled water specified on the vial labels.

  • Gently mix by inversion or swirling until completely dissolved. Avoid foaming.

  • The reconstituted reagents are typically stable for a specified period when stored at 2-8°C. Refer to the manufacturer's instructions for detailed stability information.

Assay Procedure
  • Label polystyrene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), Standards, Controls, and patient samples.

  • Pipette the reagents according to the scheme in Table 1.

Tube TypeAssay Buffer (µL)Standard/Control/Sample (µL)¹²⁵I-Gastrin (µL)Gastrin Antiserum (µL)
Total Counts (TC) --100-
Non-Specific Binding (NSB) 200-100-
Zero Standard (B₀) 100100 (Zero Standard)100100
Standards -100100100
Controls -100100100
Samples -100100100

Table 1: Pipetting Scheme for Gastrin RIA.

  • Vortex all tubes gently.

  • Incubate all tubes (except TC) for 24 hours at 4°C.

  • Following incubation, add 500 µL of cold Double Antibody-PEG solution to all tubes (except TC).

  • Vortex the tubes and incubate for 15-30 minutes at 4°C to allow for precipitation of the antibody-bound complex.

  • Centrifuge the tubes at 1700 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant from all tubes (except TC).

  • Place the tubes in a gamma counter and count the radioactivity (in counts per minute, CPM) for at least one minute.

RIA_Workflow cluster_workflow Gastrin RIA Experimental Workflow prep Reagent & Sample Preparation pipette Pipette Reagents into Tubes (Standards, Samples, Tracer, Antibody) prep->pipette incubate1 Incubate (e.g., 24h at 4°C) Competitive Binding Occurs pipette->incubate1 add_precip Add Double Antibody-PEG Solution incubate1->add_precip incubate2 Incubate (e.g., 30 min at 4°C) Precipitation of Bound Fraction add_precip->incubate2 centrifuge Centrifuge to Pellet Antibody-Bound Complex incubate2->centrifuge decant Decant Supernatant (Unbound Fraction) centrifuge->decant count Measure Radioactivity of Pellet (Gamma Counter) decant->count analyze Calculate Results count->analyze

Figure 2: Experimental Workflow for Gastrin Radioimmunoassay.

Data Analysis

  • Calculate the average CPM for each set of duplicate tubes.

  • Calculate the percentage of bound tracer relative to the maximum binding (%B/B₀) for each standard, control, and sample using the following formula:[8]

    %B/B₀ = [(Average CPM of Standard/Sample - Average CPM of NSB) / (Average CPM of B₀ - Average CPM of NSB)] x 100

  • Plot the %B/B₀ (y-axis) against the corresponding gastrin concentration of the standards (x-axis) on a log-logit or semi-log graph paper to construct the standard curve.[20]

  • Determine the concentration of gastrin in the patient samples and controls by interpolating their %B/B₀ values from the standard curve.[8]

  • If any samples were diluted, multiply the calculated concentration by the dilution factor.

Typical Standard Curve
Gastrin Conc. (pmol/L)Average CPM%B/B₀
NSB 500-
0 (B₀) 20000100
15.6 1750087.2
31.25 1500074.4
62.5 1100053.8
125 700033.3
250 400017.9
500 250010.3

Table 2: Example Data for a Gastrin RIA Standard Curve.

Assay Validation and Performance Characteristics

A thoroughly validated RIA is essential for reliable clinical and research applications.[21]

  • Specificity: The antibody's cross-reactivity with other related peptides, such as cholecystokinin (CCK) and other forms of gastrin (e.g., Gastrin-34), should be minimal.[22] High cross-reactivity with CCK can lead to falsely elevated gastrin levels.[22]

  • Sensitivity: The lower limit of detection (LOD) is typically defined as the concentration corresponding to the mean of the zero standard minus two or three standard deviations. For most commercial gastrin RIAs, the sensitivity is in the range of 1-5 pmol/L.[23]

  • Precision:

    • Intra-assay precision is determined by assaying multiple replicates of the same samples in a single run. The coefficient of variation (CV) should ideally be less than 10%.[21]

    • Inter-assay precision is assessed by assaying the same samples in multiple independent runs. The inter-assay CV should be less than 15%.[21]

  • Accuracy: Accuracy can be evaluated through recovery studies, where known amounts of gastrin are spiked into a sample matrix and the recovery is measured. Recoveries should be within 85-115%.[21]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Total Counts (TC) - Pipetting error- Gamma counter malfunction- Check pipette calibration- Ensure correct counter settings for ¹²⁵I
High Non-Specific Binding (NSB) - Inadequate washing/decanting- Poor quality tracer- Ensure complete decanting of supernatant- Use fresh, properly stored tracer
Low Maximum Binding (B₀) - Degraded antibody or tracer- Incorrect incubation conditions- Use fresh, properly stored reagents- Verify incubation time and temperature
Poor Precision (High CV) - Inconsistent pipetting- Inadequate mixing- Use calibrated precision pipettes- Ensure thorough vortexing at each step

Table 3: Common RIA Troubleshooting Guide.

References

  • Yalow RS, Berson SA. Clinical significance of gastrin radioimmunoassay. Methods in Investigative and Diagnostic Endocrinology. 1973;2:864-871. [Link]

  • Gastrin, Anti-helicobacter Pylori and Pepsinogen Diagnostic Accuracy Study. ClinicalTrials.gov. [Link]

  • Aryal, S. Radioimmunoassay (RIA): Principle, Procedure, Results, Uses. Microbe Notes. [Link]

  • Marschner I, Erhardt F, Scriba PC. Calculation of the radioimmunoassay Standard curve by "spline function". Acta Endocrinologica Supplementum. 1974;184:116-118. [Link]

  • Lamers CB, Walsh JH. Specificity of commercially available antibodies used for gastrin measurement. Digestive Diseases and Sciences. 1984;29(12):1118-1122. [Link]

  • Protocol for collection of blood for plasma gastrin and gut hormones. University Hospitals of Leicester NHS Trust. [Link]

  • GASTRIN - RIA - IBL-America. [Link]

  • Smeds S, Thyresson-Hök M. Validation of a radioimmunoassay for measurement of gastrin in equine serum. American Journal of Veterinary Research. 1989;50(3):339-342. [Link]

  • Rehfeld JF. Production and Evaluation of Antibodies for the Radioimmunoassay of Gastrin. Scandinavian Journal of Clinical and Laboratory Investigation. 1972;29(3):221-227. [Link]

  • Little gastrin I - Wikipedia. [Link]

  • Keliher E, Re-Arumi F, Levine M, et al. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules. 2021;26(11):3211. [Link]

  • Radioimmunoassay Protocol & Troubleshooting - Creative Biolabs. [Link]

  • Evaluation of Two Commercial ELISA Kits for Measuring Equine Serum Gastrin Compared to Radioimmunoassay. Veterinary Sciences. 2022;9(11):622. [Link]

  • Smith SW. Basic Principles of Radioimmunoassay Testing: A Simple Approach. Laboratory Medicine. 1985;16(1):21-25. [Link]

  • Gastrin - Supra-Regional Assay Service. [Link]

  • LIQUID SCINTILLATION COUNTING - UW-Milwaukee. [Link]

  • Gastrin: What It Is, Function & Levels - Cleveland Clinic. [Link]

  • Gastrin, RIA, RUO (Research Use Only), 100 tests | DiaSource Diagnostics. [Link]

  • Jackson BM, Reeder DD, Thompson JC. A new rapid gastrin radioimmunoassay. Surgical Forum. 1972;23:317-319. [Link]

  • Pícha J, C-Maresova L, Spáčilová L, et al. Late-stage labeling of diverse peptides and proteins with iodine-125. Journal of Peptide Science. 2021;27(1):e3288. [Link]

  • Gastrin - LabPlus. [Link]

  • ELISA calibration curve for 3-PBA. B/B0 stands for the ratio ELISA mean... - ResearchGate. [Link]

  • General Principals of Radioimmunoassay - ResearchGate. [Link]

  • Simplified Efficiency Calibration Methods for Scintillation Detectors Used in Nuclear Remediation - arXiv. [Link]

  • Ganguli PC, Hunter WM. Radio-immunoassay of gastrin in human plasma. Journal of Physiology. 1972;220(2):499-510. [Link]

  • Gastrin || Function and mechanism of action - YouTube. [Link]

  • Gastrin RIA - IBL-America. [Link]

  • assays of hormones and receptors. [Link]

  • Naus AJ, Kuppens PS, Borst A. Calculation of radioimmunoassay standard curves. Clinical Chemistry. 1977;23(9):1624-1627. [Link]

  • Gastrin - Testing.com. [Link]

  • Gastrin ELISA Kit | RayBiotech. [Link]

  • Evaluation of Two Commercial ELISA Kits for Measuring Equine Serum Gastrin Compared to Radioimmunoassay - PMC - NIH. [Link]

  • Late-stage labeling of diverse peptides and proteins with iodine-125 - ResearchGate. [Link]

  • Mini Gastrin I, human | C74H99N15O26S | CID 16143203 - PubChem. [Link]

  • Scintillation Crystals and Detectors - Berkeley Nucleonics Corporation. [Link]

  • A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC. [Link]

  • 004390: Gastrin - Labcorp. [Link]

  • Gamma ray scintillation. 001 equip tour mov - YouTube. [Link]

Sources

Application Notes and Protocols for the Immunohistochemical Detection of Little Gastrin I (Gastrin-17) in Brain Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigmatic Presence of Little Gastrin I in the Central Nervous System

Gastrin, a peptide hormone renowned for its pivotal role in stimulating gastric acid secretion, exists in several molecular forms, including the 17-amino acid peptide known as Little gastrin I (G-17).[1] While its function in the gastrointestinal tract is well-documented, a growing body of evidence suggests that gastrin and its receptors are also present in the central nervous system (CNS).[2] The localization of gastrin/cholecystokinin (CCK)-like immunoreactivity in various brain regions, including the hypothalamus, pituitary, and brainstem, points towards a potential role for G-17 as a neuropeptide.[2][3]

However, the definitive localization of G-17 in the brain via immunohistochemistry (IHC) is fraught with challenges. The primary obstacle is the structural homology between gastrin and CCK, which share an identical C-terminal pentapeptide sequence.[3] This shared epitope is the recognition site for many commercially available antibodies, leading to potential cross-reactivity and confounding results. Therefore, a robust and meticulously validated IHC protocol is paramount for the specific detection of Little gastrin I in brain tissue.

This comprehensive guide provides a detailed, field-proven framework for researchers, scientists, and drug development professionals aiming to elucidate the distribution of Little gastrin I in the brain. It emphasizes the principles of antibody validation and incorporates advanced techniques to ensure the specificity and sensitivity of the IHC staining.

Principle of the Method: A Multi-faceted Approach to Specificity

The detection of Little gastrin I in brain tissue via IHC relies on the specific binding of a primary antibody to the G-17 peptide within the fixed tissue matrix. This interaction is then visualized using a secondary antibody conjugated to an enzyme or fluorophore. Given the low abundance of neuropeptides and the potential for non-specific binding, this protocol integrates several key strategies:

  • Optimal Tissue Preparation: Proper fixation and processing of brain tissue are critical for preserving both the antigenicity of G-17 and the morphological integrity of the tissue.

  • Rigorous Antibody Validation: The specificity of the primary antibody is the cornerstone of this protocol. We will detail the essential validation steps, including the use of peptide pre-adsorption controls.

  • Signal Amplification: To enhance the detection of low-level G-17, this protocol incorporates a signal amplification system.

  • Chromogenic and Fluorescent Detection: Both chromogenic and fluorescent detection methods are presented, offering flexibility based on experimental needs and available equipment.

Experimental Workflow Overview

The following diagram illustrates the key stages of the immunohistochemical workflow for detecting Little gastrin I in brain tissue.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_detection Detection & Analysis Fixation Perfusion & Fixation Processing Paraffin Embedding or Cryoprotection Fixation->Processing Sectioning Microtomy or Cryosectioning Processing->Sectioning AntigenRetrieval Antigen Retrieval (if paraffin) Sectioning->AntigenRetrieval Blocking Blocking Non-specific Binding AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-Gastrin-17) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP/Fluorophore) PrimaryAb->SecondaryAb SignalAmp Signal Amplification (e.g., TSA) SecondaryAb->SignalAmp Visualization Chromogen/Fluorescence Visualization SignalAmp->Visualization Imaging Microscopy & Imaging Visualization->Imaging

Sources

Application Notes & Protocols: The Role and Use of Little Gastrin I in Human Gastric Organoid Culture

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

The advent of three-dimensional (3D) organoid technology has fundamentally shifted our ability to model human organ development and disease in vitro.[1][2] Gastric organoids, which recapitulate the complex cellular architecture and function of the stomach lining, stand at the forefront of this revolution, offering unprecedented insights into gastric stem cell biology, host-pathogen interactions, and the molecular underpinnings of cancer.[3] This guide moves beyond mere procedural lists to provide a deep, mechanistic understanding of a critical component in these cultures: Little gastrin I (human) . As researchers, scientists, and drug developers, understanding not just the "how" but the "why" is paramount for innovation and robust, reproducible science. This document serves as both a protocol and a scientific rationale for the integration of Little gastrin I into your gastric organoid workflows.

The Scientific Imperative: Why Gastrin I is Essential for Gastric Organoid Fidelity

Gastrin is a peptide hormone pivotal to gastric physiology, primarily known for stimulating the secretion of gastric acid by parietal cells.[4] In the context of organoid culture, its role transcends acid secretion and acts as a potent mitogenic and survival factor, essential for the long-term maintenance and physiological relevance of the model.

Mechanism of Action: The Gastrin-CCK2R Signaling Axis

Little gastrin I, the most abundant form of gastrin in circulation, exerts its effects by binding to the cholecystokinin B receptor (CCK2R), a G-protein coupled receptor expressed on the surface of various gastric epithelial cells.[4] This interaction is not merely a supplement but a cornerstone of the culture system.

  • Trophic and Mitogenic Effects: Gastrin is a powerful growth factor for the gastric epithelium. Its binding to CCK2R activates a signaling cascade, primarily through the phospholipase C-calcium pathway, which promotes cell proliferation and differentiation.[5] In organoid cultures, this translates directly to the robust expansion of gastric stem cells and the development of complex, budding structures that mimic the glands of the stomach.[1][6]

  • Survival and Long-Term Maintenance: The withdrawal of Gastrin I from established gastric organoid culture media leads to stunted growth, a loss of complex morphology, and eventual deterioration of the culture within weeks.[6][7] This highlights its non-negotiable role in sustaining the self-renewal and viability of the gastric stem cell niche in vitro.

  • Lineage Specification: The presence of Gastrin I is crucial for promoting the differentiation of specific gastric cell types, including chief cells, which are responsible for producing pepsinogen.[3][8] This ensures the organoids are not just proliferating stem cells but are developing into a multi-lineage epithelium that accurately reflects the tissue of origin.

Signaling Pathway Visualization

The binding of Gastrin I to its receptor initiates a well-defined intracellular cascade critical for its mitogenic effects.

Gastrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gastrin Little Gastrin I CCK2R CCK2 Receptor (GPCR) Gastrin->CCK2R binds Gq Gq Protein CCK2R->Gq PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Gq->PLC activates Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 triggers release of PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC activates Proliferation Cell Proliferation & Survival PKC->Proliferation promotes

Caption: Gastrin I / CCK2R signaling cascade in gastric epithelial cells.

Materials and Reagents

Precision in organoid culture begins with high-quality, validated reagents. The following table outlines the necessary components for preparing a complete human gastric organoid medium.

Reagent NameRecommended SupplierExample Catalog #Purpose
Little Gastrin I (human) Tocris Bioscience 3006 Key mitogen; promotes proliferation & survival
Advanced DMEM/F-12Thermo Fisher12634010Base Culture Medium
Cultrex™ UltiMatrix RGF BMER&D SystemsBME001-05Extracellular Matrix Scaffold
B-27™ SupplementThermo Fisher17504044Serum-free supplement for neuronal survival
N-2 SupplementThermo Fisher17502048Serum-free supplement for neuronal culture
GlutaMAX™ SupplementThermo Fisher35050061Stable L-glutamine source
HEPES (1M)Tocris Bioscience3173pH Buffer
N-AcetylcysteineTocris Bioscience7874Antioxidant
Recombinant Human EGFR&D Systems236-EGMitogen; activates EGFR pathway
Recombinant Human NogginR&D Systems6057-NGBMP signaling inhibitor
Recombinant Human R-Spondin 1R&D Systems4645-RSWnt signaling agonist
Recombinant Human FGF-10R&D Systems345-FGMitogen; essential for gastric organoids
Wnt-3a Conditioned MediumIn-house or Vendor-Wnt signaling activator
A 83-01Tocris Bioscience2939TGF-β pathway inhibitor
Y-27632 dihydrochlorideTocris Bioscience1254ROCK inhibitor; prevents anoikis

Core Protocols: Integrating Gastrin I into Your Workflow

The successful use of Gastrin I requires meticulous preparation of stock solutions and culture media.

Protocol 1: Preparation of Gastrin I (100 µM) Stock Solution

Causality: Gastrin I is a peptide that requires a specific solvent to ensure complete dissolution and stability. A high-concentration stock allows for accurate, small-volume additions to the final medium, minimizing solvent effects.

  • Reconstitution: To prepare a 100 µM stock solution, reconstitute 500 µg of Gastrin I (Human) (MW: 2098.22 g/mol ) in 2.38 mL of 1% Ammonia.

    • Note: Gentle sonication may be required to fully dissolve the peptide.

  • Aliquotting: Prepare single-use aliquots (e.g., 5-10 µL) to avoid repeated freeze-thaw cycles, which can degrade the peptide.

  • Storage: Store aliquots at -20°C for up to 6 months or at -80°C for long-term storage.

Protocol 2: Preparation of Complete Human Gastric Organoid Medium

Causality: This defined, serum-free medium provides all necessary signaling cues to recapitulate the gastric stem cell niche. Each component has a specific function, and their combination is synergistic. The final concentration of Gastrin I is critical for optimal growth.[6][7]

To prepare 50 mL of complete medium:

ComponentStock ConcentrationFinal ConcentrationVolume to Add (µL)
Advanced DMEM/F12--~47.5 mL
B-27 Supplement (50X)50X1X1000
N-2 Supplement (100X)100X1X500
GlutaMAX (100X)100X1X500
HEPES (1M)1 M10 mM500
N-Acetylcysteine (500 mM)500 mM1 mM100
R-Spondin 1 (1 mg/mL)1 mg/mL1 µg/mL50
Noggin (100 µg/mL)100 µg/mL100 ng/mL50
EGF (500 µg/mL)500 µg/mL50 ng/mL5
FGF-10 (100 µg/mL)100 µg/mL200 ng/mL100
Gastrin I (100 µM) 100 µM 1 nM 0.5
A 83-01 (10 mM)10 mM500 nM2.5
Wnt-3a Conditioned Medium-50%25 mL
Adjust Base Media Volume--to 50 mL total

Note: The recipe is based on established protocols.[6][8] Wnt-3a conditioned medium volume should be subtracted from the initial Advanced DMEM/F12 volume. For initial seeding and post-passaging, add Y-27632 to a final concentration of 10 µM.

Protocol 3: Workflow for Gastric Organoid Culture

Causality: This workflow ensures that gastric stem cells are provided with the necessary physical support (matrix) and biochemical signals (medium) to establish, expand, and differentiate into mature organoids.

Organoid_Workflow cluster_setup Phase 1: Establishment cluster_culture Phase 2: Culture & Maintenance cluster_passaging Phase 3: Expansion Gland_Isolation 1. Isolate Gastric Glands from Biopsy Tissue Embedding 2. Embed Glands in Basement Membrane Matrix (BME) Gland_Isolation->Embedding Seeding 3. Plate BME Domes in Pre-warmed Plate Embedding->Seeding Polymerize 4. Polymerize BME at 37°C Seeding->Polymerize Add_Medium 5. Add Complete Medium (with Gastrin I + Y-27632) Polymerize->Add_Medium Initiate Culture Incubate 6. Incubate (37°C, 5% CO₂) Change Medium Every 2-3 Days Add_Medium->Incubate Harvest 7. Harvest Mature Organoids from BME Incubate->Harvest Passage (7-10 days) Dissociate 8. Mechanically Dissociate into Fragments Harvest->Dissociate Re_Embed 9. Re-embed Fragments in Fresh BME (Step 2) Dissociate->Re_Embed Re_Embed->Seeding Continue Cycle

Caption: Standard workflow for establishing and passaging gastric organoids.

Applications in Research and Drug Development

The integration of Gastrin I enables the use of gastric organoids in several high-impact areas:

  • Disease Modeling: Gastric organoids provide a robust platform for studying Helicobacter pylori infection, as the bacteria can be co-cultured within the organoid lumen, allowing for detailed investigation of host-pathogen interactions and inflammatory responses.[6][9]

  • Oncology Research: In the context of gastric cancer, where the Gastrin/CCK2R axis can be dysregulated, patient-derived organoids (PDOs) cultured with Gastrin I serve as invaluable models for testing targeted therapies and understanding tumor biology.[10][11]

  • Drug Discovery: The system can be used to screen for small molecules or biologics that modulate gastrin secretion or CCK2R activity, offering potential therapeutic avenues for conditions involving hypergastrinemia or certain cancers.[12]

  • Physiological Studies: These organoids allow for detailed investigation into the mechanisms of gastric cell differentiation, acid secretion, and the complex interplay of hormones and growth factors in maintaining epithelial homeostasis.[7]

Troubleshooting and Authoritative Insights

  • Suboptimal Growth: If organoids fail to form budding structures and remain cystic, verify the concentration and bioactivity of all growth factors, especially Gastrin I, R-Spondin 1, and Wnt-3a. Ensure the peptide has not undergone excessive freeze-thaw cycles.

  • Variability: Batch-to-batch variability in basement membrane extracts is a known issue. For maximum reproducibility, qualify new lots or consider transitioning to synthetic hydrogels as they become more widely available.

  • Source Dependency: The requirements for Gastrin I may vary slightly between organoids derived from different stomach regions (e.g., corpus vs. antrum) or species (human vs. mouse). Empirical optimization may be necessary for new model systems.

Conclusion

Little gastrin I is not an optional additive but a foundational component for the successful culture of physiologically relevant human gastric organoids. By providing essential mitogenic and survival signals through the CCK2R pathway, it ensures the long-term viability, expansion, and differentiation of gastric stem cells. The protocols and scientific rationale detailed herein provide researchers with a validated framework to harness the power of this model system, paving the way for new discoveries in gastric biology and the development of next-generation therapeutics.

References

  • Bartfeld, S., et al. (2015). In Vitro Expansion of Human Gastric Epithelial Stem Cells and Their Responses to Bacterial Infection. Gastroenterology. Available at: [Link]

  • Yin, X., et al. (2021). Organoids: Construction and Application in Gastric Cancer. Cancers (Basel). Available at: [Link]

  • Kim, J. & Shivdasani, R.A. (2023). Gastric Organoid, a Promising Modeling for Gastric Stem Cell Homeostasis and Therapeutic Application. Int J Stem Cells. Available at: [Link]

  • Schumacher, M.A., et al. (2015). The use of murine-derived fundic organoids in studies of gastric physiology. J Physiol. Available at: [Link]

  • Wikipedia. (n.d.). Gastrin. Wikipedia. Available at: [Link]

  • Lee, S., et al. (2018). Gastric stem cell research and gastric organoids. World J Gastroenterol. Available at: [Link]

  • Mun, J., et al. (2019). Generation of 3D human gastrointestinal organoids: principle and applications. Cell Mol Life Sci. Available at: [Link]

  • Broda, T.R., et al. (2021). Generating human antral and fundic gastric organoids from pluripotent stem cells. Nat Protoc. Available at: [Link]

  • Animated biology With arpan. (2020). Gastrin || Function and mechanism of action. YouTube. Available at: [Link]

  • Pusch, S., et al. (2021). Gastric organoids—an in vitro model system for the study of gastric development and road to personalized medicine. Cell Mol Life Sci. Available at: [Link]

  • Prinz, C., et al. (1995). Gastrin and gastric epithelial physiology. Yale J Biol Med. Available at: [Link]

  • He, S., et al. (2020). Gastrin/CCK-B Receptor Signaling Promotes Cell Invasion and Metastasis by Upregulating MMP-2 and VEGF Expression in Gastric Cancer. Front Oncol. Available at: [Link]

  • Nienhüser, H., et al. (2020). An Organoid-Based Preclinical Model of Human Gastric Cancer. Cell Mol Gastroenterol Hepatol. Available at: [Link]

  • Noh, J.H., et al. (2022). Gastric stem cell research and gastric organoids. J Gastroenterol. Available at: [Link]

Sources

Application Notes and Protocols for Mass Spectrometry Analysis of Little Gastrin I

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Little Gastrin I Analysis

Little gastrin I, also known as gastrin-17 (G17), is a 17-amino acid peptide hormone crucial for regulating gastric acid secretion and mucosal growth.[1][2] Its precise quantification and characterization are vital in gastroenterology research and in the diagnosis and monitoring of conditions such as Zollinger-Ellison syndrome.[3] Mass spectrometry, with its high sensitivity and specificity, has become an indispensable tool for the analysis of Little gastrin I. However, the accuracy and reliability of mass spectrometric data are heavily reliant on meticulous sample preparation. This document provides a comprehensive guide to the effective preparation of Little gastrin I samples for analysis by both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) mass spectrometry.

Physicochemical Properties of Little Gastrin I

A thorough understanding of the analyte's properties is fundamental to designing an effective sample preparation strategy.

PropertyValue/DescriptionReference
Amino Acid Sequence pGlu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂[1][4]
N-terminus Pyroglutamic acid (pGlu)[1]
C-terminus Amidated[1]
Molecular Weight ~2098.2 Da[1]
Post-translational Modifications Potential for sulfation at the tyrosine residue[1]

Core Principles of Sample Preparation for Little Gastrin I

The primary goal of sample preparation is to isolate Little gastrin I from a complex biological matrix, remove interfering substances, and present it in a form that is compatible with mass spectrometric analysis. Key considerations include:

  • Stability: Little gastrin I is susceptible to degradation, particularly in acidic environments in the presence of enzymes like pepsin.[5] Therefore, prompt processing, maintenance of a suitable pH, and the use of protease inhibitors are critical. Samples should be kept at low temperatures (4°C for short-term storage, -80°C for long-term).[6]

  • Purity: Biological samples contain a myriad of components such as salts, lipids, and other proteins and peptides that can suppress the ionization of Little gastrin I.[7] Solid-phase extraction (SPE) is a highly effective method for purifying and concentrating the peptide.[8]

  • Solubility: The solubility of peptides is influenced by pH and the composition of the solvent. Acidic conditions are often necessary to ensure protonation and good solubility, which is crucial for both SPE and mass spectrometry.[9][10]

Experimental Workflow for Little Gastrin I Sample Preparation

The following diagram illustrates a typical workflow for the preparation of Little gastrin I from a biological sample for mass spectrometric analysis.

Little Gastrin I Sample Preparation Workflow cluster_0 Sample Collection & Initial Processing cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Preparation for MS Sample Collection Sample Collection Centrifugation Centrifugation Sample Collection->Centrifugation Immediate processing Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Remove cellular debris SPE Conditioning SPE Conditioning Supernatant Collection->SPE Conditioning Sample Loading Sample Loading SPE Conditioning->Sample Loading Equilibrate sorbent Washing Washing Sample Loading->Washing Bind peptide Elution Elution Washing->Elution Remove impurities Solvent Evaporation Solvent Evaporation Elution->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution MALDI Spotting MALDI Spotting Reconstitution->MALDI Spotting ESI Infusion ESI Infusion Reconstitution->ESI Infusion

Sources

Troubleshooting & Optimization

Technical Support Center: Commercial Gastrin Immunoassay Kits

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for commercial gastrin immunoassay kits. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of gastrin measurement. This guide is structured in a question-and-answer format to directly address the most common issues encountered in the lab, moving from pre-analytical considerations to advanced assay validation.

Section 1: Pre-Analytical & Sample Handling FAQs

This section addresses critical upstream factors that can significantly impact your assay's success before you even open the kit.

Question: My baseline gastrin levels are unexpectedly high across all samples. What could be the cause?

Answer: This is a frequent issue that often points back to patient- or sample-related variables rather than the kit itself.

  • Causality & Explanation: Gastrin secretion is physiologically regulated by stomach pH. When gastric acid is low (high pH), G-cells are stimulated to release more gastrin.[1] Many common medications and conditions can cause this physiological response, leading to hypergastrinemia that can confound experimental results.[2][3]

  • Troubleshooting & Validation Steps:

    • Verify Patient/Subject Status: Confirm whether subjects were on medications known to elevate gastrin. Proton pump inhibitors (PPIs) are a major cause and should be discontinued for at least one to two weeks prior to sample collection, where medically feasible.[4][5] H2 antagonists should be stopped for at least 72 hours.[5]

    • Confirm Fasting State: The subject must be in a fasted state (at least 12 hours) as protein-rich meals can significantly increase gastrin levels.[4][6]

    • Check for Underlying Conditions: Conditions like atrophic gastritis, H. pylori infection, or renal failure can also cause legitimate, high gastrin levels.[3][6]

    • Review Sample Collection Protocol: Gastrin is an unstable analyte. Blood samples should be collected in EDTA tubes, placed on ice immediately, and centrifuged in a refrigerated centrifuge. The resulting plasma should be frozen promptly to prevent degradation.[5]

Question: Can the type of sample (serum vs. plasma) affect my results?

Answer: Yes, the choice of sample matrix is critical and can introduce variability.

  • Causality & Explanation: While many kits are validated for both serum and plasma, the coagulation process in serum can release proteins and other factors that may interfere with the assay, a phenomenon known as a "matrix effect".[7] Plasma, collected with an anticoagulant like EDTA, is generally preferred for hormone assays as it more closely represents the circulating physiological environment. Some manufacturers specifically recommend against serum or provide a different dilution factor for it.[8]

  • Troubleshooting & Validation Steps:

    • Consult the Kit Manual: This is the most critical step. The manufacturer has validated the kit for specific sample types.[9] Always adhere to their recommendation.

    • Maintain Consistency: Use the same sample type for all samples within a study, including your controls and standards, to ensure comparability.

    • Perform a Matrix Comparison: If you must switch sample types, perform a validation experiment. Collect paired serum and plasma samples from a few subjects and run them in the same assay. A significant, consistent bias between the two would indicate a matrix effect.

Section 2: Core Assay Troubleshooting Guide

This section tackles common problems observed during the immunoassay procedure itself.

Problem: High Background or Non-Specific Binding

Question: All my wells, including the zero standard, are showing a high signal. What's causing this and how do I fix it?

Answer: High background is typically caused by non-specific binding of antibodies or detection reagents to the plate surface, or issues with the wash steps.[10]

  • Causality & Explanation: In an ELISA, the signal should be proportional to the amount of analyte. If the detection antibody or enzyme conjugate sticks to the well surface indiscriminately, it will generate a signal even in the absence of the target analyte, compressing the dynamic range of your assay.

  • Troubleshooting Workflow:

start High Background Observed q1 Review Washing Protocol. Was it followed precisely? start->q1 fix1 Correct washing procedure. Ensure adequate volume and repetitions. q1->fix1 No q2 Are reagents expired or showing signs of contamination? q1->q2 Yes s1_yes Yes s1_no No end Problem Resolved fix1->end fix2 Discard compromised reagents. Use a new kit or fresh buffers. q2->fix2 Yes q3 Was blocking step sufficient? q2->q3 No s2_yes Yes s2_no No fix2->end fix3 Increase blocking incubation time or consider a different blocking buffer. q3->fix3 No q4 Is detection antibody concentration too high? q3->q4 Yes s3_yes Yes s3_no No fix3->end fix4 Titrate detection antibody to find optimal concentration. q4->fix4 fix4->end

Caption: Troubleshooting workflow for high background.

Problem: Weak or No Signal

Question: My standard curve is flat and/or my samples are not generating a signal. What should I do?

Answer: This indicates a failure in one of the core components of the assay. The cause could range from inactive reagents to procedural errors.[11][12]

  • Causality & Explanation: A signal is generated by an enzyme-substrate reaction. A lack of signal means this chain of events has been broken. This could be due to a missing reagent, an inactive enzyme, improper antibody binding, or the absence of the target analyte.

  • Troubleshooting & Validation Steps:

    • Reagent Check: Ensure all reagents were added in the correct order and volume. Confirm that reagents were stored correctly and have not expired. Enzymes like HRP are particularly sensitive to improper storage or contaminants like sodium azide.[13]

    • Standard Curve Integrity: Was the standard reconstituted correctly? Gastrin peptides can be sensitive; use the specific buffer recommended by the manufacturer.[14]

    • Plate Washing: Overly aggressive washing can strip the capture antibody or antigen from the plate.[12] Ensure the washing pressure is not too high.

    • Sample Concentration: If the standard curve is working but the samples are not, the gastrin concentration in your samples may be below the detection limit of the assay.[11] You may need to concentrate your samples or use a more sensitive kit.

Problem: Poor Reproducibility (High Coefficient of Variation - CV%)

Question: My duplicate wells show very different readings, leading to a high CV%. How can I improve my precision?

Answer: Poor reproducibility is often due to technical inconsistencies during the assay setup.[15]

  • Causality & Explanation: Immunoassays rely on precise, consistent liquid handling and incubation conditions. Any variation in volume, time, or temperature across the plate can lead to divergent results between replicates.

  • Key Areas to Scrutinize:

    • Pipetting Technique: Ensure pipettes are calibrated. Use fresh tips for each standard, control, and sample. When adding reagents to the plate, do so in a consistent rhythm and order.

    • Temperature Gradients: Avoid "edge effects" by not stacking plates during incubation.[15] Ensure the entire plate is at a uniform temperature. Allow all reagents and samples to equilibrate to room temperature before starting.[13]

    • Washing: Inconsistent washing across the plate, especially in manual methods, is a major source of variability. An automated plate washer can significantly improve precision.

    • Reagent Mixing: Ensure all reagents, especially antibody dilutions and standards, are thoroughly but gently mixed before being added to the wells.

Section 3: Advanced Troubleshooting - Cross-Reactivity & Matrix Effects

Even with a technically perfect assay, inaccurate results can arise from complex sample characteristics.

Question: I suspect my results are falsely elevated due to cross-reactivity. How can I confirm this?

Answer: This is a valid concern, especially with gastrin. The antibodies in a kit may recognize other structurally similar molecules.

  • Causality & Explanation: Gastrin is part of a peptide family and exists in various forms (e.g., Gastrin-17, Gastrin-34).[8] Furthermore, it shares a C-terminal pentapeptide sequence with cholecystokinin (CCK), a different hormone. An antibody that is not highly specific may bind to these other molecules, leading to an overestimation of the true gastrin concentration.[16] This has been shown to cause false-positive results in clinical diagnostics.[16]

  • Validation Protocol: Cross-Reactivity Assessment

    • Objective: To determine the percentage of signal generated by potentially cross-reacting substances compared to the target analyte (gastrin).

    • Materials: Purified preparations of Gastrin-17 (target), Gastrin-34, and CCK-8.

    • Procedure: a. Prepare a standard curve for the gastrin standard as per the kit protocol. b. Prepare serial dilutions of Gastrin-34 and CCK-8 in the assay buffer, starting from a very high concentration (e.g., 1000 ng/mL). c. Run these dilutions in the assay in the same way as the standard. d. Calculate the concentration of each cross-reactant dilution from the gastrin standard curve. e. The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (Calculated Gastrin Concentration / Actual Concentration of Cross-Reactant) x 100

    • Interpretation: A high-quality kit should have minimal cross-reactivity with CCK. Check the manufacturer's datasheet for their stated specificity.[8]

Question: My spike and recovery results are poor. How do I diagnose and mitigate a matrix effect?

Answer: Poor spike and recovery is the classic indicator of a matrix effect, where components in your sample interfere with the assay mechanics.[7][17]

  • Causality & Explanation: Biological samples like plasma are complex mixtures. Endogenous substances such as heterophilic antibodies, rheumatoid factor, high levels of lipids, or other proteins can interfere with the binding of the assay antibodies to the target gastrin, leading to either falsely high or falsely low results.[18]

cluster_0 Ideal Assay Condition cluster_1 Matrix Interference CaptureAb Capture Ab Gastrin Gastrin CaptureAb->Gastrin DetectionAb Detection Ab Gastrin->DetectionAb CaptureAb2 Capture Ab Gastrin2 Gastrin CaptureAb2->Gastrin2 DetectionAb2 Detection Ab Interference Interfering Substance Interference->DetectionAb2 Blocks Binding

Caption: Diagram of matrix effect interference.

  • Validation Protocol 1: Spike and Recovery

    • Objective: To assess whether the assay can accurately measure a known amount of gastrin added to a sample matrix.

    • Procedure: a. Select at least three different representative samples. b. Divide each sample into two aliquots: "Neat" and "Spiked". c. Add a known, moderate concentration of the gastrin standard to the "Spiked" aliquot. The volume of the spike should be small to not significantly dilute the sample (e.g., 10 µL into 190 µL). Add an equal volume of assay buffer to the "Neat" aliquot. d. Run both "Neat" and "Spiked" samples in the assay. e. Calculate the recovery: % Recovery = ([Spiked Sample Conc. - Neat Sample Conc.] / Known Spiked Conc.) x 100

    • Interpretation: Acceptable recovery is typically within 80-120%. Values outside this range suggest a matrix effect.

  • Validation Protocol 2: Linearity of Dilution

    • Objective: To determine if the sample can be diluted serially with the assay buffer and still produce results that are linear and parallel to the standard curve.

    • Procedure: a. Select a high-concentration sample. b. Create a series of dilutions (e.g., 1:2, 1:4, 1:8, 1:16) using the assay buffer provided in the kit. c. Run all dilutions in the assay. d. Correct the measured concentrations for the dilution factor (e.g., multiply the 1:4 dilution result by 4). e. These corrected values should be consistent across the dilution series.

    • Interpretation: If the corrected concentrations decrease as the sample is diluted, it indicates a matrix effect that is being diluted out. The optimal dilution is the one that provides consistent results and falls within the accurate range of the standard curve.[18]

Summary of Validation Experiments
Experiment Purpose Typical Acceptance Criteria
Spike and Recovery Assesses accuracy and matrix interference80% - 120% recovery
Linearity of Dilution Assesses parallelism and identifies optimal sample dilutionCV of dilution-corrected concentrations < 20%
Cross-Reactivity Assesses specificity of the antibodies% Cross-reactivity should match manufacturer claims (typically <1% for unrelated peptides)
References
  • National Institutes of Health, U.S. Department of Health and Human Services. (2023). Diagnostic performance of the normal range of gastrin calculated using strict criteria...[Link]

  • MDPI. (2021). Gastrin and Nitric Oxide Production in Cultured Gastric Antral Mucosa...[Link]

  • RayBiotech. (2018). Gastrin ELISA Kit. [Link]

  • Kumar, M. S., & Deodhar, S. D. (1975). An improved radioimmunoassay of serum gastrin using commercial kit. Clinica Chimica Acta, 61(2), 191-197. [Link]

  • MDPI. (2021). Evaluation of Two Commercial ELISA Kits for Measuring Equine Serum Gastrin Compared to Radioimmunoassay. [Link]

  • Cross Connect. (2021). Evaluation of Two Commercial ELISA Kits for Measuring Equine Serum Gastrin Compared to Radioimmunoassay. [Link]

  • Gibson, R. G., Hirschowitz, B. I., & Mihas, A. A. (1977). Evaluation of two commercial kits for serum gastrin assay, and comparison with a conventional radioimmunoassay procedure. Clinical Chemistry, 23(6), 1046-1051. [Link]

  • IBL-America. (n.d.). Gastrin I (human) Enzyme Immunoassay. [Link]

  • National Institutes of Health, U.S. Department of Health and Human Services. (1975). Current problems in the measurement of gastrin release...[Link]

  • ResearchGate. (n.d.). Immunoassay Troubleshooting Guide. [Link]

  • Wood, W. G. (1991). "Matrix effects" in immunoassays. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 205, 105-112. [Link]

  • National Institutes of Health, U.S. Department of Health and Human Services. (2015). Hypergastrinemia. [Link]

  • Cleveland Clinic. (2022). Hypergastrinemia: Causes, Definition, Symptoms & Treatment. [Link]

  • ResearchGate. (2021). Understanding the matrix effect in immunoassays. [Link]

  • Mayo Clinic Laboratories. (n.d.). Gastrin, Serum. [Link]

  • Lamers, C. B., & Walsh, J. H. (1984). Specificity of commercially available antibodies used for gastrin measurement. Digestive Diseases and Sciences, 29(12), 1095-1100. [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. [Link]

  • Bio-Techne. (n.d.). ELISA Troubleshooting. [Link]

  • National Institutes of Health, U.S. Department of Health and Human Services. (2021). Evaluation of Two Commercial ELISA Kits for Measuring Equine Serum Gastrin Compared to Radioimmunoassay. [Link]

  • University Hospitals Bristol and Weston NHS Foundation Trust. (n.d.). Protocol for collection of blood for plasma gastrin and gut hormones. [Link]

  • OptimalDX. (n.d.). Hormone Biomarkers: Gastrin. [Link]

  • ResearchGate. (2014). Main drugs and foods that may interfere in gastrin assay. [Link]

  • Surmodics. (n.d.). What Causes High Background in ELISA Tests?[Link]

  • Walsh, J. H. (1978). Clinical significance of gastrin radioimmunoassay. Contributions to Nephrology, 13, 1-13. [Link]

  • ELK Biotechnology. (n.d.). Human GT(Gastrin) ELISA Kit. [Link]

  • SelfDecode Labs. (2021). Causes of High Gastrin Levels + Tests, Diseases & Gut Health. [Link]

  • ResearchGate. (2021). Common problems of cross-reaction and specificity in current immunoassays. [Link]

  • National Institutes of Health, U.S. Department of Health and Human Services. (1964). Assay of gastrin by means of its gastric acid stimulating activity. [Link]

  • Mayo Clinic. (2022). Zollinger-Ellison syndrome - Diagnosis and treatment. [Link]

  • National Institutes of Health, U.S. Department of Health and Human Services. (2012). Interferences in Immunoassay. [Link]

  • University of Vermont Medical Center. (n.d.). Gastrin, Serum. [Link]

  • National Institutes of Health, U.S. Department of Health and Human Services. (1971). Radio-immunoassay of gastrin in human plasma. [Link]

  • Assay Genie. (n.d.). Human Gastrin ELISA Kit (HUFI01127). [Link]

Sources

Technical Support Center: Optimizing Little Gastrin I Concentration for Cell Culture Stimulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Little gastrin I (G17) for cell culture stimulation. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you determine the optimal G17 concentration for your specific experimental needs, ensuring reproducible and reliable results.

Introduction to Little Gastrin I Stimulation

Little gastrin I, a 17-amino acid peptide hormone, is a key regulator in the gastrointestinal system.[1] It primarily stimulates gastric acid secretion and promotes the growth of the gastric mucosa by binding to the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor.[1][2][3][4] In cell culture, G17 is a potent mitogen, inducing proliferation in various cell types, particularly those expressing CCKBR, such as gastric epithelial cells and certain cancer cell lines.[5][6] The cellular response to G17 is highly dependent on its concentration and the duration of exposure, making optimization a critical step for any experimental design.[7]

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for Little gastrin I in cell culture experiments?

A1: The effective concentration of Little gastrin I can vary significantly depending on the cell type and the specific biological endpoint being measured. However, a general starting range is between 1 pM and 100 nM.[8][9] For instance, stimulation of gastric epithelial cell proliferation has been observed with EC₅₀ values as low as 6.2 pM.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: Why am I not observing a proliferative response after G17 stimulation?

A2: There are several potential reasons for a lack of response:

  • Receptor Expression: Confirm that your cell line expresses the cholecystokinin B receptor (CCKBR).[2][4][10] This can be verified by RT-qPCR, Western blot, or immunocytochemistry.

  • Suboptimal Concentration: You may be using a concentration of G17 that is too low or too high. A full dose-response curve is necessary to identify the optimal concentration.

  • Serum Interference: Growth factors and hormones present in fetal bovine serum (FBS) can mask the effects of G17. It is essential to serum-starve your cells before stimulation to reduce baseline signaling.[11]

  • Peptide Stability: Ensure the G17 peptide is properly stored and handled to maintain its biological activity. Repeated freeze-thaw cycles should be avoided.

  • Cell Health: The overall health and confluency of your cells can impact their responsiveness. Ensure cells are in the exponential growth phase and are not overly confluent.[12]

Q3: My cells are showing signs of toxicity or a decrease in proliferation at high G17 concentrations. What is happening?

A3: High concentrations of G17 can lead to receptor desensitization or downregulation, where the cell becomes less responsive to the stimulus. This can result in a bell-shaped dose-response curve, where the biological effect decreases at higher concentrations. In some cell types, prolonged or high-level stimulation can also trigger apoptotic pathways.[13] This underscores the importance of a thorough dose-response analysis to identify a concentration that is both effective and non-toxic.

Q4: How long should I stimulate my cells with Little gastrin I?

A4: The optimal stimulation time depends on the downstream signaling events you are investigating.

  • Rapid Signaling Events: Phosphorylation of signaling proteins like ERK1/2 can occur within minutes.

  • Gene Expression Changes: Alterations in gene expression may be detectable within a few hours. For example, maximal induction of Mcl-1 protein expression in AGS-GR cells was observed after 6 hours of treatment with 10 nM gastrin-17.[14]

  • Cell Proliferation: Measurable changes in cell number or DNA synthesis typically require 24 to 72 hours of stimulation.[7][9] A time-course experiment is recommended to determine the peak response for your specific endpoint.

Q5: What is serum starvation and why is it necessary?

A5: Serum starvation is the process of culturing cells in a medium with a reduced concentration of or no serum for a period before stimulation.[15] Serum contains a complex mixture of growth factors and hormones that can activate intracellular signaling pathways, leading to a high basal level of proliferation and masking the specific effects of the experimental treatment (e.g., G17).[11] By serum-starving the cells, you synchronize them in a quiescent state (G0/G1 phase of the cell cycle), reduce baseline signaling, and thereby increase the signal-to-noise ratio upon stimulation.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicates - Inconsistent cell seeding density.- Pipetting errors during G17 dilution or addition.- Edge effects in the culture plate.- Cells are not uniformly distributed in the well.- Use a cell counter for accurate seeding.- Calibrate pipettes and use reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Gently swirl the plate after seeding to ensure even distribution.
No response to G17, but positive control works - Low or absent CCKBR expression.- G17 peptide has degraded.- Verify CCKBR expression in your cell line using RT-qPCR or Western blot.- Purchase fresh, high-quality G17 and prepare fresh stock solutions. Aliquot and store at -80°C.
High background in unstimulated (control) cells - Incomplete serum starvation.- Cells are too confluent, leading to contact inhibition or altered signaling.- Increase the duration of serum starvation (e.g., from 12 to 24 hours) or decrease the serum concentration in the starvation medium (e.g., to 0.1% FBS).- Seed cells at a lower density to ensure they are in the exponential growth phase during stimulation.
Unexpected morphological changes in cells - G17 concentration is too high, inducing stress or apoptosis.- Contamination of cell culture.- Perform a dose-response experiment to identify the optimal, non-toxic concentration.- Check for signs of bacterial or fungal contamination. Discard contaminated cultures and use fresh reagents.

Experimental Protocols

Protocol 1: Determining Optimal Little Gastrin I Concentration using a Dose-Response Assay

This protocol outlines the steps to determine the half-maximal effective concentration (EC₅₀) of G17 for inducing cell proliferation.

Materials:

  • Your cell line of interest (e.g., AGS-GR, AR42J)[6][14]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free or low-serum medium (e.g., DMEM with 0.1% FBS)

  • Little gastrin I (human)

  • Sterile PBS

  • 96-well tissue culture plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Serum Starvation:

    • After 24 hours, aspirate the complete growth medium.

    • Wash the cells once with sterile PBS.

    • Add 100 µL of serum-free or low-serum medium to each well.

    • Incubate for 12-24 hours at 37°C, 5% CO₂.

  • G17 Stimulation:

    • Prepare a serial dilution of G17 in serum-free or low-serum medium. A common range to test is 1 pM to 100 nM. Include a vehicle-only control (medium without G17).

    • Aspirate the starvation medium from the cells.

    • Add 100 µL of the G17 dilutions or control medium to the respective wells.

    • Incubate for 24-72 hours, depending on the cell line's doubling time and the desired endpoint.

  • Quantification of Cell Proliferation:

    • At the end of the incubation period, quantify cell proliferation using your chosen assay according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Normalize the data to the vehicle-only control.

    • Plot the normalized response versus the log of the G17 concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the EC₅₀ value.

Visualizing the Experimental Workflow

Dose_Response_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis Seed Seed Cells in 96-well Plate Incubate24h Incubate 24h Seed->Incubate24h SerumStarve Serum Starve (12-24h) Incubate24h->SerumStarve AddG17 Add G17 to Cells SerumStarve->AddG17 PrepareG17 Prepare G17 Serial Dilutions PrepareG17->AddG17 IncubateStim Incubate (24-72h) AddG17->IncubateStim ProlifAssay Perform Proliferation Assay IncubateStim->ProlifAssay ReadPlate Read Plate ProlifAssay->ReadPlate DataAnalysis Analyze Data (EC50) ReadPlate->DataAnalysis

Caption: Workflow for determining the optimal G17 concentration.

Understanding the Signaling Pathway

Little gastrin I exerts its effects by binding to the CCKBR, which activates multiple downstream signaling pathways. A primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1] These events can subsequently activate the MAPK/ERK pathway, which is a key regulator of cell proliferation.[6][13]

Visualizing the Gastrin Signaling Pathway

Gastrin_Signaling G17 Little Gastrin I (G17) CCKBR CCKBR G17->CCKBR Binds Gq Gq protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK/ERK Pathway Ca->MAPK PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Promotes

Caption: Simplified Gastrin I signaling pathway via CCKBR.

References

  • Grokipedia. (2026, January 17). Little gastrin I.
  • MBL International. (2024, August 13). How to Optimize Cell Culture Conditions With The Right Reagents. Retrieved from [Link]

  • Bio-Techne. (n.d.). Gastrin I (human) (3006) by Tocris. Retrieved from [Link]

  • Dufresne, M., Seva, C., & Fourmy, D. (2006). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Frontiers in Endocrinology, 4, 1.
  • Dufresne, M., Seva, C., & Fourmy, D. (2006). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. PMC.
  • Hart, T. E., van der Vijver, M. J., & Willems, P. H. (1979).
  • ResearchGate. (2015, October 23). What is the time frame for serum starvation followed by cell signaling detection.
  • Tawil, A., & Doss, J. (2023). Physiology, Gastrin. In StatPearls.
  • Ryberg, B., Tielemans, Y., Axelson, J., Carlsson, E., Håkanson, R., Mattsson, H., Sundler, F., & Willems, G. (1990).
  • Cui, G., & Tsolis, M. (2011). The duration of gastrin treatment affects global gene expression and molecular responses involved in ER stress and anti-apoptosis. BMC Genomics, 12, 185.
  • Subbannayya, Y., Pinto, S. M., Gowda, H., & Prasad, T. S. K. (2014). A network map of the gastrin signaling pathway.
  • Zhang, Y., Chen, Y., Zhang, Y., Wang, L., Liu, T., Zhang, Y., ... & Zhu, M. (2018). Intestinal Gastrin/CCKBR (Cholecystokinin B Receptor) Ameliorates Salt-Sensitive Hypertension by Inhibiting Intestinal Na+/H+ Exchanger 3 Activity Through a PKC (Protein Kinase C)
  • Lindström, E., Björkqvist, M., Håkanson, R., & Norlén, P. (2006). High gastrin cell activity and low ghrelin cell activity in high-anxiety Wistar Kyoto rats. Journal of Endocrinology, 191(1), 229–235.
  • He, H., Yapanis, M., & Thoresen, S. B. (2011). Gastrin-induced proliferation involves MEK partner 1 (MP1). Cellular Signalling, 23(1), 86–94.
  • Arimura, S., et al. (2025, May 1). Su1276: ESTABLISHING AN OPTIMIZED DIFFERENTIATION CULTURE SYSTEM FOR MOUSE GASTRIC CELLS.
  • Smith, J. P., Verderame, M. F., & Zagon, I. S. (2007). Gastrin increases mcl-1 expression in type I gastric carcinoid tumors and a gastric epithelial cell line that expresses the CCK-2 receptor. American Journal of Physiology-Gastrointestinal and Liver Physiology, 292(5), G1348–G1356.
  • Manifava, M. (2021, March 1).
  • Friis-Hansen, L., Sundler, F., Li, Y., Gillespie, P. J., Saunders, T. L., Greenson, J. K., ... & Samuelson, L. C. (1998). Impaired gastric acid secretion in gastrin-deficient mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 274(3), G561–G568.
  • QIAGEN. (n.d.). Gastrin/CCK-mediated Signaling. Retrieved from [Link]

  • Tveita, A. A., Eilertsen, I. A., & Olsen, T. (2012). Serum starvation: caveat emptor. American Journal of Physiology-Cell Physiology, 303(6), C599–C608.
  • Mignatti, P., & Rifkin, D. B. (1991). Serum-starvation induces the extracellular appearance of FGF-1. The Journal of cell biology, 113(6), 1467–1473.
  • Li, Y., Li, C., Zhang, X., Li, Y., Wang, Y., & Li, Y. (2022). Gastrin/CCK-B Receptor Signaling Promotes Cell Invasion and Metastasis by Upregulating MMP-2 and VEGF Expression in Gastric Cancer. Journal of Cancer, 13(1), 235–246.
  • YouTube. (2025, July 9). Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video.
  • Medscape. (2025, September 17). Zollinger-Ellison Syndrome Workup.
  • GeneCards. (n.d.). CCKBR Gene. Retrieved from [Link]

  • VistaLab Technologies. (2022, August 8). 8 Ways to Optimize Cell Cultures.
  • ResearchGate. (2015, February 28).
  • ResearchGate. (n.d.). A–D Cellular localization of the CCK-BR in the human stomach using....
  • Smith, A. M., Watson, S. A., & Pritchard, D. M. (2006). Gastrin-cholecystokininB receptor expression in AGS cells is associated with direct inhibition and indirect stimulation of cell proliferation via paracrine activation of the epidermal growth factor receptor. Gut, 55(11), 1572–1580.
  • Pacini, G., Tonin, E., & Agostini, M. (2021). Necessary, Legendary and Detrimental Components of Human Colorectal Organoid Culture Medium: Raising Awareness to Reduce Experimental Bugs. International Journal of Molecular Sciences, 22(16), 8835.
  • Dalm, S. U., Siebinga, I., de Blois, E., & van der Lelij, A. J. (2021). Therapeutic Response of CCKBR-Positive Tumors to Combinatory Treatment with Everolimus and the Radiolabeled Minigastrin Analogue [177Lu]Lu-PP-F11N. Cancers, 13(24), 6339.
  • SYNENTEC GmbH. (n.d.). Dose Response (AN-B243-XX-02).

Sources

Technical Support Center: Enhancing Specificity of Antibodies for Little Gastrin I

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to improving the specificity of antibodies targeting Little gastrin I (G17). This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of immunoassay development for this small peptide hormone. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and enhance the reliability of your experimental results.

Introduction: The Challenge of Specificity for Little Gastrin I

Little gastrin I (G17) is a crucial gastrointestinal hormone. However, its small size and significant sequence homology with other gastrin forms, such as Big gastrin (G34), and other peptide hormones like cholecystokinin (CCK), present considerable challenges in developing highly specific antibodies.[1] Cross-reactivity can lead to inaccurate quantification and misinterpretation of physiological or pathological states. This guide provides a systematic approach to identifying and resolving specificity issues.

Frequently Asked Questions (FAQs)

Q1: My anti-Little gastrin I antibody shows significant cross-reactivity with Big gastrin. Why is this happening and how can I fix it?

A1: This is a common issue due to the fact that Little gastrin I is the C-terminal 17-amino acid sequence of Big gastrin.[2] Therefore, antibodies generated against the C-terminus of G17 will inevitably recognize G34. To address this, you should ideally use an antibody that specifically targets the N-terminal region of Little gastrin I, which is not present in Big gastrin. If you are using a polyclonal antibody, you can perform cross-adsorption against Big gastrin to remove the cross-reactive antibody population.[3][4]

Q2: I'm observing high background noise in my ELISA. What are the likely causes and troubleshooting steps?

A2: High background in an ELISA can stem from several factors:

  • Non-specific binding: The antibody may be binding to other proteins or the plate surface. Ensure you are using an appropriate blocking buffer (e.g., BSA or non-fat dry milk in PBS).[5]

  • Low antibody specificity: The antibody may be cross-reacting with other molecules in the sample.[4] Consider the purification and validation steps outlined in this guide.

  • Suboptimal assay conditions: Incorrect antibody concentrations, incubation times, or washing procedures can all contribute to high background.[6][7] It is crucial to optimize these parameters for your specific assay.

Q3: How can I be certain that my antibody is specific to Little gastrin I and not other related peptides like CCK?

A3: Validating specificity requires a multi-pronged approach:

  • Competitive ELISA: This is a powerful method to quantify the degree of cross-reactivity.[8][9] You can compete for antibody binding with a panel of related peptides, including Big gastrin, minigastrin, and CCK.

  • Epitope Mapping: This technique identifies the specific amino acid sequence (epitope) that the antibody recognizes.[10][11][12] This can confirm whether the antibody binds to a unique region of Little gastrin I.

  • Western Blotting: While less common for small peptides, if you can effectively separate different gastrin forms, a Western blot can provide qualitative evidence of specificity.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the development and use of anti-Little gastrin I antibodies.

Problem 1: Poor Antibody Specificity - Cross-reactivity with Big Gastrin

Causality: The shared C-terminal sequence between Little gastrin I and Big gastrin is the primary cause of this cross-reactivity.[2] Polyclonal antisera will contain a mixed population of antibodies, some of which will recognize this common epitope.

Solution Workflow:

Caption: Workflow for improving antibody specificity via cross-adsorption.

Detailed Protocol: Cross-Adsorption (Negative Selection)

This protocol describes the removal of antibodies that cross-react with Big gastrin from a polyclonal antiserum raised against Little gastrin I.

Materials:

  • Polyclonal antiserum against Little gastrin I

  • Purified Big gastrin

  • Affinity chromatography column matrix (e.g., NHS-activated sepharose)

  • Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)

  • Wash buffers (e.g., acetate buffer pH 4.0 and coupling buffer)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Immobilize Big Gastrin: Covalently couple purified Big gastrin to the chromatography matrix according to the manufacturer's instructions. This creates a solid-phase adsorbent with Big gastrin as the ligand.

  • Block Unreacted Sites: Block any remaining active sites on the matrix using the blocking buffer.

  • Equilibrate the Column: Wash the column with PBS to equilibrate it.

  • Apply Antiserum: Pass the polyclonal antiserum over the Big gastrin-coupled column.

  • Collect Flow-through: The antibodies that do not bind to the column (the flow-through) are collected. This fraction is now depleted of antibodies that recognize Big gastrin.[13]

  • Elute and Discard (Optional): Elute the bound, cross-reactive antibodies with a low pH buffer to regenerate the column for future use. This eluted fraction should be discarded.

  • Validate: Confirm the removal of cross-reactive antibodies by testing the flow-through fraction for its reactivity against both Little gastrin I and Big gastrin using a competitive ELISA.

Problem 2: Low Signal or Poor Sensitivity in Immunoassays

Causality: A low signal can be due to several factors, including low-affinity antibodies, improperly designed peptide immunogens, or suboptimal assay conditions. For small peptides like gastrin, the choice of carrier protein and conjugation strategy during immunization is critical for generating a robust immune response.[14][15]

Solution Workflow:

G A Start: Low Signal in Immunoassay B Investigate Potential Causes A->B C Antibody Affinity/Titer B->C D Assay Conditions B->D E Immunogen Design B->E I Perform Affinity Purification C->I F Titrate Antibody Concentration D->F G Optimize Incubation Time/Temp D->G H Review Peptide Sequence & Carrier Conjugation E->H J End: Improved Assay Sensitivity F->J G->J H->J I->J

Caption: Troubleshooting workflow for low immunoassay signal.

Detailed Protocol: Antigen-Affinity Purification

This protocol enriches for high-affinity antibodies specific to Little gastrin I, thereby increasing assay sensitivity.[16]

Materials:

  • Crude antiserum or partially purified antibody fraction

  • Purified Little gastrin I peptide

  • Affinity chromatography column matrix (e.g., NHS-activated sepharose)

  • Coupling and blocking buffers (as in cross-adsorption protocol)

  • Binding/Wash Buffer (e.g., PBS)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris, pH 8.5)

Procedure:

  • Immobilize Little Gastrin I: Couple the purified Little gastrin I peptide to the chromatography matrix.

  • Block and Equilibrate: Block unreacted sites and equilibrate the column with binding buffer.

  • Load Antibody Sample: Apply the antiserum to the column. Antibodies specific to Little gastrin I will bind to the immobilized peptide.

  • Wash: Wash the column extensively with binding buffer to remove non-specifically bound proteins.

  • Elute: Elute the bound, specific antibodies using the low pH elution buffer. Collect small fractions into tubes containing neutralization buffer to immediately restore the pH and preserve antibody activity.[17]

  • Pool and Dialyze: Pool the fractions containing the purified antibody and dialyze against PBS to remove the elution buffer components.

  • Assess Purity and Concentration: Determine the concentration and purity of the affinity-purified antibody.

Data Presentation: Quantifying Specificity

A competitive ELISA is the gold standard for assessing the specificity of your anti-Little gastrin I antibody. The results can be summarized in a table to clearly present the cross-reactivity profile.

Competing PeptideIC50 (nM)% Cross-Reactivity
Little Gastrin I (G17)1.5100%
Big Gastrin (G34)>1000<0.15%
Minigastrin (G14)503%
Cholecystokinin (CCK-8)>2000<0.075%

% Cross-Reactivity = (IC50 of Little Gastrin I / IC50 of Competing Peptide) x 100

Interpretation: The data above would indicate a highly specific antibody for Little gastrin I, with negligible cross-reactivity to Big gastrin and CCK.

Experimental Protocol: Competitive ELISA for Specificity Assessment

Objective: To determine the percentage of cross-reactivity of an anti-Little gastrin I antibody with related peptides.

Materials:

  • Microtiter plate coated with Little gastrin I

  • Anti-Little gastrin I antibody (the antibody to be tested)

  • Standard solutions of Little gastrin I, Big gastrin, minigastrin, and CCK

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 0.2M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Coat Plate: Coat the wells of a microtiter plate with a fixed concentration of Little gastrin I overnight at 4°C.[18]

  • Block: Wash the plate and block non-specific binding sites with blocking buffer for 1 hour at room temperature.[18]

  • Competitive Reaction: In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-Little gastrin I antibody with varying concentrations of the competing peptides (Little gastrin I standard, Big gastrin, etc.) for 1-2 hours.[5][9]

  • Transfer to Coated Plate: Transfer the antibody-peptide mixtures to the Little gastrin I-coated plate and incubate for 1-2 hours.

  • Wash: Wash the plate to remove unbound antibodies.

  • Add Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate for 1 hour.

  • Develop and Read: Wash the plate, add the substrate solution, and allow the color to develop. Stop the reaction and read the absorbance at the appropriate wavelength.[18]

Data Analysis: Plot the absorbance against the log of the competitor peptide concentration. The concentration of each peptide that inhibits 50% of the maximum binding (IC50) is determined. The percent cross-reactivity is then calculated using the formula provided in the table above.

References

  • SeraCare. (n.d.). Guide to Purification of Polyclonal Antibodies. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Peptide Design for Antibody Production. Retrieved from [Link]

  • Sten, S., et al. (2023). Design, Production, Characterization, and Use of Peptide Antibodies. International Journal of Molecular Sciences, 24(2), 1489. [Link]

  • Hilpert, K., et al. (2007). Antibody epitope mapping using SPOT peptide arrays. Methods in Molecular Biology, 386, 185-200. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Yanaihara, C., et al. (1985). Immuno-affinity purification of specific antibodies against human gastrin releasing peptide (h-GRP) by the h-GRP(1-8)-linked polydimethylacrylamide resin. Endocrinologia Japonica, 32(3), 397-404. [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]

  • Sakamoto, T., et al. (1981). Comparison of biological activity and disappearance rates of synthetic big gastrin, little gastrin and minigastrin in the dog. The Journal of Surgical Research, 30(4), 337-343. [Link]

  • Uhlmann, M., et al. (2018). Ten Basic Rules of Antibody Validation. Analytical Chemistry, 90(5), 3323-3329. [Link]

  • evitria. (2025). Why Promising Antibody Candidates Fail Before Clinical Trials – and How to Avoid It. Retrieved from [Link]

  • Al-Jofaily, S. M., et al. (2014). A novel approach to enhance antibody sensitivity and specificity by peptide cross-linking. Journal of Immunological Methods, 407, 73-78. [Link]

  • Microbe Notes. (2010). Competitive ELISA Protocol and Animation. Retrieved from [Link]

  • Bio SB. (n.d.). Gastrin Antibody (Polyclonal). Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • ResearchGate. (2021). How do I raise antibodies of a very small peptide(20aa)? Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Affinity Purification of Antibodies Protocol. Retrieved from [Link]

  • Bitesize Bio. (n.d.). Antibody Validation Protocols - How To Choose The Most Appropriate. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • Rapid Novor. (2025). Epitope Mapping Strategies for Linear vs. Conformational Epitopes. Retrieved from [Link]

  • Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Antibody Solutions. (2021). Peptides: The Less-is-More Strategy for Success. Retrieved from [Link]

  • Al-Adhami, M., et al. (2018). Antibody purification via affinity membrane chromatography method utilizing nucleotide binding site targeting with a small molecule. RSC Advances, 8(3), 1335-1342. [Link]

  • Geysen, H. M., et al. (1987). Small peptides induce antibodies with a sequence and structural requirement for binding antigen comparable to antibodies raised against the native protein. Journal of Immunological Methods, 102(2), 259-274. [Link]

  • Bio-Rad. (n.d.). Cross-Adsorbed Secondary Antibodies. Retrieved from [Link]

  • Innovagen AB. (2015). Monoclonal antibodies raised against synthetic peptides. Retrieved from [Link]

  • Sino Biological. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Affinity Biosciences. (n.d.). Gastrin Ab. Retrieved from [Link]

  • Fusion BioLabs. (n.d.). Epitope Mapping Techniques: Find Your Antibody Binding Site. Retrieved from [Link]

  • Addgene. (2021). Antibodies 101: Polyclonal Antibodies. Retrieved from [Link]

  • Wikipedia. (n.d.). Epitope mapping. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Gastrin (GT). Retrieved from [Link]

  • Persson, H., et al. (2013). Improving antibody binding affinity and specificity for therapeutic development. Methods in Molecular Biology, 988, 1-19. [Link]

  • ELK Biotechnology. (n.d.). Human GT(Gastrin) ELISA Kit. Retrieved from [Link]

  • Dunn, A. L. J., et al. (2020). Gastrin Staining in Inflamed Stomach Biopsies Labeled as "Antral" Rarely Detects Atrophic Gastritis. American Journal of Clinical Pathology, 154(1), 108-114. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Cross-Validation of ELISA and RIA for Little Gastrin I Measurement

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the accurate quantification of peptide hormones is paramount. Gastrin, a key regulator of gastric acid secretion, exists in several forms, with Little gastrin I (G-17) being a primary biologically active molecule.[1][2] The choice of immunoassay for its measurement can significantly impact experimental outcomes. This guide provides an in-depth comparison of the two most established methods for this purpose: the Enzyme-Linked Immunosorbent Assay (ELISA) and the Radioimmunoassay (RIA).

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind methodological choices. We will dissect the core principles of each assay, present a head-to-head comparison of their performance based on critical validation parameters, and provide robust, self-validating experimental workflows. This guide is designed to empower you to make informed decisions for your specific research needs, ensuring data integrity and reproducibility.

Fundamental Principles: A Tale of Two Labels

At their core, both ELISA and RIA are competitive immunoassays designed to quantify an antigen (Little gastrin I) in a sample. The fundamental difference lies in the "label" used for detection: an enzyme for ELISA and a radioactive isotope for RIA.

Enzyme-Linked Immunosorbent Assay (ELISA)

The most common ELISA format for small peptides like gastrin is the competitive ELISA. In this setup, gastrin from the sample and a known amount of enzyme-conjugated gastrin compete for a limited number of binding sites on a specific anti-gastrin antibody that has been pre-coated onto a microplate.[3][4] After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme to produce a colored product. The intensity of this color is inversely proportional to the concentration of gastrin in the sample. A higher concentration of gastrin in the sample means less enzyme-conjugated gastrin can bind, resulting in a weaker color signal.[4]

ELISA_Workflow cluster_plate Antibody-Coated Microplate Well s1 1. Add Sample/Standard (Contains Unlabeled Gastrin) s2 2. Add Enzyme-Labeled Gastrin s1->s2 s3 3. Competitive Binding (Incubation) s2->s3 s4 4. Wash (Remove unbound components) s3->s4 s5 5. Add Substrate s4->s5 s6 6. Color Development s5->s6 s7 7. Read Absorbance (Signal inversely proportional to sample gastrin) s6->s7

Competitive ELISA workflow for Gastrin I.
Radioimmunoassay (RIA)

RIA operates on a similar competitive principle. Here, gastrin in the sample competes with a fixed amount of radiolabeled gastrin (typically iodinated with ¹²⁵I) for binding to a limited amount of anti-gastrin antibody in solution.[5][6] After incubation, the antibody-bound gastrin (both labeled and unlabeled) is separated from the free, unbound gastrin. This is often achieved using a second antibody (a double-antibody method) that precipitates the primary antibody complex.[5][6] The radioactivity of the precipitated complex is then measured using a gamma counter. Similar to the competitive ELISA, the measured radioactivity is inversely proportional to the concentration of gastrin in the sample.[6]

RIA_Workflow cluster_tube Reaction Tube r1 1. Add Sample/Standard, Anti-Gastrin Ab, & ¹²⁵I-Labeled Gastrin r2 2. Competitive Binding (Incubation) r1->r2 r3 3. Add Second Antibody (Precipitation) r2->r3 r4 4. Centrifuge (Pellet antibody-bound fraction) r3->r4 r5 5. Decant Supernatant r4->r5 r6 6. Count Radioactivity in Pellet r5->r6 r7 7. Analyze Data (Signal inversely proportional to sample gastrin) r6->r7

Competitive RIA workflow for Gastrin I.

Head-to-Head Performance Comparison

The choice between ELISA and RIA often comes down to a trade-off between performance, safety, and practicality. While RIA has historically been considered the gold standard for many hormone assays, modern ELISAs have become highly competitive.[7][8]

Performance ParameterELISA (Competitive)RIA (Competitive)Key Considerations & Insights
Sensitivity (LLOQ) Typically 7-10 pg/mL[3][4][9]Can be as low as 5 pmol/L (~10.5 pg/mL)[10]Both methods offer comparable, high sensitivity suitable for physiological concentrations. RIA was historically more sensitive, but modern high-affinity antibodies and signal amplification in ELISAs have closed this gap.
Specificity Highly dependent on the primary antibody. Cross-reactivity with CCK can be an issue with some antibodies (<5% to substantial).[9][11]Also antibody-dependent. High-quality antisera show minimal cross-reactivity with CCK and recognize various gastrin forms (G-17, G-34).[6][11][12]This is a critical validation point. The five C-terminal amino acids of gastrin and cholecystokinin (CCK) are identical, making antibody specificity crucial.[9] Always verify the cross-reactivity data provided by the manufacturer.
Precision (CV%) Intra-assay: <10%Inter-assay: <10%[3]Intra-assay: <10%Inter-assay: <15%Both methods demonstrate excellent precision, well within the accepted bioanalytical method validation guidelines (CV ≤ 15-20%).[13]
Accuracy & Correlation Can show high variability and poor correlation to RIA in some studies, suggesting non-validated kits may not be reliable.[7]Often considered the reference or "gold standard" method for hormone quantification, against which other methods are compared.[7][8]A study comparing commercial ELISAs to RIA for equine gastrin found a very poor correlation, highlighting the critical need for in-house validation and not solely relying on manufacturer claims.[7]
Assay Range Wide; typically ~15-1000 pg/mL or broader.[3][9]Narrower; typically ~15-500 pmol/L (~30-1050 pg/mL).[10]ELISA often provides a wider dynamic range, potentially reducing the need for sample dilutions for high-concentration samples.[14]
Workflow & Throughput Microplate format (96-well) is amenable to automation and high throughput. Total time is ~3-5 hours.[3][4]Requires specialized equipment (gamma counter) and manual separation steps. Lower throughput.ELISA is generally faster and more scalable for screening large numbers of samples.
Safety & Reagents Non-radioactive. Stable reagents.Involves handling of radioactive isotopes (¹²⁵I), requiring licensed facilities and personnel, and specific waste disposal protocols.[15]The safety and regulatory burden of RIA is a significant disadvantage and a primary driver for the adoption of ELISA.

Experimental Protocols: A Guide to Self-Validation

A protocol's trustworthiness is defined by its inclusion of controls and checks that validate the results of each run. The following are detailed, robust protocols designed for the quantification of Little gastrin I.

Protocol 1: Competitive ELISA for Little Gastrin I

This protocol is synthesized from standard commercial kits and incorporates best practices for ensuring data quality.[3][9]

A. Reagent Preparation:

  • Wash Buffer: Dilute concentrated wash buffer (typically 25x) to 1x with deionized water.

  • Standards: Reconstitute the lyophilized Little gastrin I standard to create a stock solution. Perform a serial dilution in the provided Standard & Sample Diluent to generate a standard curve (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.63, and 0 pg/mL). The '0' standard serves as the blank and is crucial for calculating maximum binding (B₀).

  • Biotinylated Detection Antibody & HRP Conjugate: Prepare working solutions by diluting the concentrated reagents in their respective diluents as per the manufacturer's instructions. Prepare only the amount needed for the experiment.

B. Assay Procedure:

  • Plate Setup: Determine the number of wells required for standards, controls, and samples. It is mandatory to run all points in duplicate or triplicate.

  • Competitive Reaction:

    • Add 50 µL of standard, control, or sample to the appropriate wells of the pre-coated microplate.

    • Immediately add 50 µL of the prepared Biotinylated Detection Antibody working solution to each well.

    • Cover the plate with a sealer and incubate for 2 hours at room temperature (RT) or as specified by the kit. This allows for the competitive binding to occur.

  • Conjugate Incubation:

    • Wash the plate 3 times with 1x Wash Buffer. Ensure complete removal of liquid at each step by inverting and tapping the plate on absorbent paper. This step is critical to reduce background noise.

    • Add 100 µL of the HRP Conjugate working solution to each well.

    • Cover and incubate for 30 minutes at RT.

  • Signal Development:

    • Wash the plate 5 times as described in step 3.

    • Add 90 µL of TMB Substrate to each well.

    • Incubate for 15-20 minutes at RT in the dark. Monitor for color development. The '0' standard should turn a deep blue, while the highest standard should show little to no color change.

  • Reaction Termination & Measurement:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the optical density (OD) at 450 nm on a microplate reader within 15 minutes.

C. Data Analysis:

  • Calculate the average OD for each set of replicates.

  • Generate a standard curve by plotting the average OD of each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is typically recommended.

  • Interpolate the concentration of gastrin in the samples from this standard curve.

Protocol 2: Competitive RIA for Little Gastrin I

This protocol requires adherence to all institutional and national regulations for handling radioactive materials.[6][15]

A. Reagent Preparation:

  • Standards: Reconstitute and serially dilute the Little gastrin I standard in assay buffer to create a standard curve (e.g., 500, 250, 100, 50, 25, 15, and 0 pmol/L).

  • ¹²⁵I-Gastrin Tracer: Reconstitute the lyophilized tracer with distilled water as specified. Store at 2-8°C.

  • Sample Handling: Patients should be fasting for at least 10 hours. Collect blood in tubes without additives, cool in an ice bath, and centrifuge at 4°C to separate serum. Freeze serum at -20°C or lower until the assay. Avoid repeated freeze-thaw cycles.[15]

B. Assay Procedure:

  • Assay Setup: Label polystyrene tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), standards, controls, and samples. Run all points in duplicate.

  • Competitive Reaction:

    • Pipette 100 µL of standard, control, or sample into the corresponding tubes.

    • Pipette 100 µL of Assay Buffer into the NSB tubes.

    • Add 100 µL of ¹²⁵I-Gastrin tracer to all tubes except TC.

    • Add 100 µL of Gastrin Antiserum to all tubes except TC and NSB.

    • Vortex all tubes gently and incubate for 1 hour at RT.

  • Precipitation and Separation:

    • Add 500 µL of the cold (4°C) Double Antibody-PEG solution to all tubes except TC.

    • Vortex and incubate for 15 minutes at 4°C. This step precipitates the antibody-bound complex.

    • Centrifuge all tubes (except TC) at 3000 x g for 15 minutes at 4°C.

  • Measurement:

    • Carefully decant the supernatant from all tubes (except TC).

    • Measure the radioactivity in the precipitate (pellet) of each tube for 1 minute using a gamma counter.

C. Data Analysis:

  • Calculate the average counts per minute (CPM) for each set of replicates.

  • Calculate the percentage of binding (%B/B₀) for each standard, control, and sample using the formula: [(Sample CPM - NSB CPM) / (B₀ CPM - NSB CPM)] * 100.

  • Plot the %B/B₀ for the standards against their concentrations to generate a standard curve.

  • Determine the concentration of gastrin in the samples by interpolating their %B/B₀ values from the curve.

Recommendations for Cross-Validation

To ensure confidence when transitioning from one method to another or to validate a new assay, a direct comparison is essential.

  • Sample Selection: Select a set of at least 20-30 individual samples that span the expected analytical range (low, medium, and high concentrations).

  • Parallel Analysis: Analyze all samples using both the established RIA protocol and the new ELISA protocol. It is critical to use the same sample aliquot for both assays to avoid variability from freeze-thaw cycles.

  • Statistical Analysis:

    • Correlation Analysis: Plot the concentrations obtained from ELISA against the concentrations from RIA. Calculate the Pearson or Spearman correlation coefficient (r). While a high r-value is desired, it does not guarantee agreement.

    • Bland-Altman Plot: This is a more informative method for assessing agreement. It plots the difference between the two measurements for each sample against the average of the two measurements.[7] This plot reveals any systematic bias (e.g., one method consistently measuring higher than the other) and how the difference varies across the range of concentrations.

Conclusion: Choosing the Right Tool for the Job

Both ELISA and RIA are powerful techniques for the quantification of Little gastrin I. RIA, with its long history, is often considered the benchmark method, providing sensitive and accurate results.[8][12] However, its reliance on radioactive materials presents significant logistical, safety, and regulatory challenges.

Modern competitive ELISAs offer comparable sensitivity and precision, a wider dynamic range, and a much safer, higher-throughput workflow.[3][14] They are exceptionally well-suited for large-scale studies and routine analysis.

References

  • RayBiotech. (2018). Gastrin ELISA Kit. Retrieved from [Link]

  • Suthers, J. M., et al. (2024). Evaluation of Two Commercial ELISA Kits for Measuring Equine Serum Gastrin Compared to Radioimmunoassay. National Institutes of Health. Retrieved from [Link]

  • Kamoshida, S., et al. (2023). Diagnostic performance of the normal range of gastrin calculated using strict criteria based on a combination of serum markers and pathological evaluation for detecting gastritis: a retrospective study. National Institutes of Health. Retrieved from [Link]

  • DIAsource ImmunoAssays S.A. (2006). GASTRIN - RIA. IBL-America. Retrieved from [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. National Institutes of Health. Retrieved from [Link]

  • Walsh, J. H. (1975). Clinical significance of gastrin radioimmunoassay. PubMed. Retrieved from [Link]

  • Assay Genie. (n.d.). Human Gastrin ELISA Kit (HUFI01127). Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the concentration of gastrin detected in the RIA.... Retrieved from [Link]

  • IBL-America. (n.d.). Gastrin RIA. Retrieved from [Link]

  • Ganguli, P. C., & Hunter, W. M. (1972). Radio-immunoassay of gastrin in human plasma. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Little gastrin I. Retrieved from [Link]

  • Cleveland Clinic. (2025). Gastrin: What It Is, Function & Levels. Retrieved from [Link]

  • Elabscience. (n.d.). Human GT(Gastrin) ELISA Kit. Retrieved from [Link]

  • Lamers, C. B., & Walsh, J. H. (1984). Specificity of commercially available antibodies used for gastrin measurement. PubMed. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Animated biology With arpan. (2020). Gastrin || Function and mechanism of action. YouTube. Retrieved from [Link]

  • ResearchGate. (2015). A Practical Guide to Immunoassay Method Validation. Retrieved from [Link]

  • DiaSource Diagnostics. (n.d.). Gastrin, RIA, RUO (Research Use Only), 100 tests. Retrieved from [Link]

  • Mayo Clinic Laboratories. (n.d.). GAST - Overview: Gastrin, Serum. Retrieved from [Link]

  • Rehfeld, J. F., et al. (2017). Gastrin and the Moderate Hypergastrinemias. MDPI. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • PubChem. (n.d.). Mini Gastrin I, human. National Institutes of Health. Retrieved from [Link]

  • College of American Pathologists. (2024). Principles of Analytic Validation of Immunohistochemical Assays. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). K961276. Retrieved from [Link]

Sources

A Comparative Guide to Gastrin-17 and CCK Signaling Pathways for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in gastroenterology, neurobiology, and oncology, understanding the nuanced signaling of the related peptide hormones gastrin and cholecystokinin (CCK) is critical for advancing therapeutic development. While structurally similar, these peptides exhibit distinct receptor affinities and activate a complex web of intracellular signaling cascades that can lead to divergent physiological outcomes. This guide provides an in-depth, objective comparison of the signaling pathways activated by amidated gastrin-17 (G-17) and cholecystokinin-8 (CCK-8), supported by experimental data and detailed methodologies.

Introduction: A Tale of Two Hormones

Gastrin and CCK are pivotal gut hormones that share a common C-terminal pentapeptide sequence (Gly-Trp-Met-Asp-Phe-NH2), which is the basis for their overlapping biological activities[1]. Gastrin, primarily secreted by G cells in the stomach, is the principal regulator of gastric acid secretion[1][2]. CCK, released from I cells of the small intestine, orchestrates gallbladder contraction and pancreatic enzyme secretion[1]. Their actions are mediated through two G protein-coupled receptors (GPCRs): the cholecystokinin-1 receptor (CCK1R) and the cholecystokinin-2 receptor (CCK2R), the latter also being recognized as the gastrin receptor[1]. The differential expression of these receptors and the varying affinities of gastrin and CCK for them dictate their specific physiological roles.

Receptor Binding Affinity: The First Layer of Specificity

The initial divergence in gastrin and CCK signaling arises from their distinct binding affinities for CCK1R and CCK2R. Sulfated CCK-8 is the high-affinity endogenous ligand for CCK1R, binding with 500- to 1,000-fold greater affinity than gastrin[1][3]. In stark contrast, both gastrin-17 and sulfated CCK-8 bind to CCK2R with similarly high affinity[1][2]. This differential affinity is a cornerstone of their distinct physiological functions.

LigandReceptorBinding Affinity (Kd)Reference
Sulfated CCK-8CCK1RHigh: 50-300 pM, Low: 50-200 nM
Gastrin-17CCK1RLow (500-1000 fold lower than CCK-8)
Sulfated CCK-8CCK2RHigh: ~100-300 pM, Low: 2-5 nM
Gastrin-17CCK2RHigh (comparable to sulfated CCK-8)

G Protein Coupling and Second Messenger Generation: Divergent Intracellular Signals

Upon ligand binding, CCK1R and CCK2R undergo conformational changes that facilitate the activation of heterotrimeric G proteins, initiating downstream signaling cascades.

CCK1R Signaling: A key distinction of CCK1R is its ability to couple to both Gq and Gs proteins.

  • Gq Pathway: Activation of Gq by CCK-8 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Gs Pathway: CCK-8-mediated activation of Gs stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). Gastrin-17 is a very poor activator of this pathway due to its low affinity for CCK1R.

CCK2R Signaling: CCK2R primarily couples to Gq, and also to Gα12/13.

  • Gq Pathway: Both gastrin-17 and CCK-8 potently activate the Gq-PLC-IP3/DAG-Ca2+/PKC pathway through CCK2R[1].

  • Gα12/13 Pathway: Activation of Gα12/13 by CCK2R can lead to the activation of Rho GTPases, influencing cell morphology and motility.

The following table summarizes the potency of gastrin-17 and CCK-8 in activating key second messenger pathways.

LigandReceptorSecond MessengerPotency (EC50)Reference
Sulfated CCK-8CCK1RCalcium Mobilization5.41 nM
Gastrin-17CCK1RCalcium Mobilization> 100 nM
Sulfated CCK-8CCK2RCalcium Mobilization1.93 nM
Gastrin-17CCK2RInositol Phosphate Accumulation~10 nM
Sulfated CCK-8CCK1RcAMP AccumulationAgonist-dependent
Gastrin-17CCK1RcAMP AccumulationVery low potency

Downstream Kinase Cascades and Cellular Responses

The initial signals generated by G protein activation are amplified and diversified through a network of downstream protein kinases, ultimately leading to specific cellular responses such as proliferation, secretion, and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Pathways: Both CCK1R and CCK2R activation can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key regulator of cell growth and differentiation. However, the potency and upstream mechanisms can differ.

  • CCK1R: CCK-8 potently activates ERK through CCK1R.

  • CCK2R: Both gastrin-17 and CCK-8 are effective activators of ERK via CCK2R. In some cellular contexts, CCK2R can also transactivate the epidermal growth factor receptor (EGFR), which then contributes to robust and sustained ERK activation[1].

LigandReceptorDownstream EffectorPotency (EC50)Reference
Sulfated CCK-8CCK1RERK Activation (SRE-luciferase)0.32 nM
Sulfated CCK-8CCK2RERK Activation (SRE-luciferase)1.16 nM
Gastrin-17CCK2RERK ActivationPotent agonist

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation and is activated by both receptor subtypes.

Protein Kinase C (PKC) Isoforms: The activation of different PKC isoforms adds another layer of complexity to the signaling downstream of CCK receptors.

  • CCK1R: In pancreatic acinar cells, CCK-8 has been shown to activate PKC-α, -δ, -ε, and -ζ.

  • CCK2R: In gastric tumor cell lines, gastrin-17 activates PKC-α, -δ, -ε, and -η.

Visualizing the Signaling Networks

To provide a clearer understanding of these complex pathways, the following diagrams illustrate the key signaling events initiated by gastrin-17 and CCK-8.

Gastrin_CCK_Signaling cluster_gastrin Gastrin-17 Signaling cluster_cck CCK-8 Signaling cluster_cck1r CCK1R Pathway cluster_cck2r CCK2R Pathway G17 Gastrin-17 CCK2R_G CCK2R G17->CCK2R_G Gq_G Gq/11 CCK2R_G->Gq_G Ga1213_G Gα12/13 CCK2R_G->Ga1213_G EGFR_G EGFR Transactivation CCK2R_G->EGFR_G PLC_G PLC Gq_G->PLC_G Rho_G Rho Ga1213_G->Rho_G IP3_DAG_G IP3 / DAG PLC_G->IP3_DAG_G Ca_PKC_G Ca²⁺ / PKC IP3_DAG_G->Ca_PKC_G MAPK_G MAPK (ERK) Ca_PKC_G->MAPK_G PI3K_AKT_G PI3K/AKT Ca_PKC_G->PI3K_AKT_G EGFR_G->MAPK_G CCK8 CCK-8 CCK1R_C CCK1R CCK8->CCK1R_C CCK2R_C CCK2R CCK8->CCK2R_C Gq_C1 Gq/11 CCK1R_C->Gq_C1 Gs_C1 Gs CCK1R_C->Gs_C1 Gq_C2 Gq/11 CCK2R_C->Gq_C2 PLC_C1 PLC Gq_C1->PLC_C1 AC_C1 Adenylyl Cyclase Gs_C1->AC_C1 IP3_DAG_C1 IP3 / DAG PLC_C1->IP3_DAG_C1 cAMP_C1 cAMP AC_C1->cAMP_C1 Ca_PKC_C1 Ca²⁺ / PKC IP3_DAG_C1->Ca_PKC_C1 PKA_C1 PKA cAMP_C1->PKA_C1 MAPK_C1 MAPK (ERK) Ca_PKC_C1->MAPK_C1 PI3K_AKT_C1 PI3K/AKT Ca_PKC_C1->PI3K_AKT_C1 PLC_C2 PLC Gq_C2->PLC_C2 IP3_DAG_C2 IP3 / DAG PLC_C2->IP3_DAG_C2 Ca_PKC_C2 Ca²⁺ / PKC IP3_DAG_C2->Ca_PKC_C2 MAPK_C2 MAPK (ERK) Ca_PKC_C2->MAPK_C2

Caption: Simplified signaling pathways for Gastrin-17 and CCK-8.

Experimental Protocols for Comparative Analysis

To empower researchers to conduct their own comparative studies, we provide the following validated, step-by-step methodologies for key assays.

Radioligand Binding Assay for Receptor Affinity

This protocol determines the binding affinity (Kd) of gastrin-17 and CCK-8 for CCK1R and CCK2R.

Workflow Diagram:

Binding_Assay_Workflow start Prepare cell membranes expressing CCK1R or CCK2R step1 Incubate membranes with radiolabeled ligand (e.g., ¹²⁵I-CCK-8) and varying concentrations of unlabeled competitor (Gastrin-17 or CCK-8) start->step1 step2 Separate bound from free radioligand by rapid vacuum filtration step1->step2 step3 Quantify bound radioactivity using a gamma counter step2->step3 step4 Perform non-linear regression analysis to determine IC50 and calculate Ki step3->step4 Calcium_Assay_Workflow start Plate cells expressing CCK1R or CCK2R in a 96-well plate step1 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->step1 step2 Add serial dilutions of Gastrin-17 or CCK-8 to the wells step1->step2 step3 Measure the fluorescence intensity over time using a fluorescence plate reader step2->step3 step4 Calculate the peak fluorescence response and plot against ligand concentration to determine EC50 step3->step4

Caption: Workflow for a fluorescent calcium mobilization assay.

Detailed Steps:

  • Cell Culture: Plate cells stably or transiently expressing CCK1R or CCK2R in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye such as Fluo-4 AM, according to the manufacturer's protocol.

  • Ligand Preparation: Prepare serial dilutions of gastrin-17 and CCK-8 in the assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader equipped with an automated injection system to add the ligand dilutions to the cell plate while simultaneously recording the fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-4).

  • Data Analysis: For each concentration, determine the peak fluorescence response. Plot the response against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

LanthaScreen™ ERK Activation Assay

This TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay quantifies the phosphorylation of ERK, a key downstream effector.

Workflow Diagram:

ERK_Assay_Workflow start Starve cells expressing CCK1R or CCK2R to reduce basal ERK phosphorylation step1 Treat cells with serial dilutions of Gastrin-17 or CCK-8 for a defined period start->step1 step2 Lyse the cells and add a terbium-labeled anti-total ERK antibody and a fluorescein-labeled anti-phospho-ERK antibody step1->step2 step3 Incubate to allow antibody binding step2->step3 step4 Measure the TR-FRET signal (emission at 520 nm and 490 nm) step3->step4 step5 Calculate the emission ratio and plot against ligand concentration to determine EC50 step4->step5

Caption: Workflow for a LanthaScreen™ TR-FRET ERK activation assay.

Detailed Steps:

  • Cell Treatment: Seed cells expressing the receptor of interest in a suitable multi-well plate. After reaching the desired confluency, starve the cells in a serum-free medium for several hours to reduce basal ERK phosphorylation. Treat the cells with a range of concentrations of gastrin-17 or CCK-8 for a specified time (e.g., 5-15 minutes).

  • Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.

  • Detection: Add the detection reagents, which include a terbium-labeled antibody that recognizes total ERK and a fluorescein-labeled antibody that specifically binds to phosphorylated ERK.

  • Incubation: Incubate the plate to allow the antibodies to bind to their targets.

  • TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).

  • Data Analysis: Calculate the ratio of the 520 nm to 490 nm emission. Plot this ratio against the logarithm of the ligand concentration and fit the data to a dose-response curve to obtain the EC50 value.

Conclusion and Future Directions

The signaling pathways initiated by gastrin-17 and CCK, while sharing some common elements, exhibit critical differences in receptor affinity, G protein coupling, and downstream effector activation. These distinctions are fundamental to their unique physiological roles and their implications in pathological conditions. For researchers in drug development, a thorough understanding of these differential signaling profiles is paramount for the design of selective and effective therapeutic agents targeting the CCK receptor system. Future research employing advanced techniques such as single-cell signaling analysis and cryo-electron microscopy will undoubtedly provide even greater resolution in our understanding of these intricate signaling networks.

References

  • Ding, Y., et al. (2022). Structural insights into human brain–gut peptide cholecystokinin receptors. Cell Discovery, 8(1), 55. [Link]

  • Jens, J. H., & Jensen, R. T. (2013). Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases. Current topics in medicinal chemistry, 13(24), 3094–3123. [Link]

  • Li, Y., et al. (2022). Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression. Poultry Science, 101(12), 102148. [Link]

  • Pisegna, J. R., et al. (1994). Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors. Annals of the New York Academy of Sciences, 713(1), 37-51. [Link]

  • Zeng, Q., et al. (2020). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Frontiers in Endocrinology, 11, 139. [Link]

  • Rehfeld, J. F., et al. (1991). "Gastrin" and "CCK" receptors on histamine- and somatostatin-containing cells from rabbit fundic mucosa--I. Characterization by means of agonists. British Journal of Pharmacology, 103(2), 1357–1361. [Link]

  • Wikipedia contributors. (2023, December 28). Cholecystokinin B receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • Holst, J. J., et al. (2017). CCK-1 and CCK-2 receptor agonism do not stimulate GLP-1 and neurotensin secretion in the isolated perfused rat small intestine or GLP-1 and PYY secretion in the rat colon. Physiological Reports, 5(21), e13493. [Link]

  • Reubi, J. C., et al. (1997). High gastrin and cholecystokinin (CCK) gene expression in human neuronal, renal, and myogenic stem cell tumors: comparison with CCK-A and CCK-B receptor contents. The Journal of Clinical Endocrinology & Metabolism, 82(11), 3738-3747. [Link]

  • Kopin, A. S., et al. (1997). First Intracellular Loop of the Human Cholecystokinin-A Receptor Is Essential for Cyclic AMP Signaling in Transfected HEK-293 Cells. Journal of Biological Chemistry, 272(29), 17947-17953. [Link]

  • Dufresne, M., et al. (2006). Cholecystokinin and gastrin receptors. Physiological Reviews, 86(3), 805-847. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.